Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHKDSZGAWXUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379944 | |
| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159275-17-9 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(bromomethyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159275-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-(bromomethyl)piperidine-1-carboxylate | |
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Foundational & Exploratory
Benzyl 4-(bromomethyl)piperidine-1-carboxylate chemical properties
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a derivative of piperidine featuring a benzyl carbamate (Cbz) protecting group on the nitrogen atom and a reactive bromomethyl group at the 4-position. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and comparison with analogous compounds.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 159275-17-9 |
| Molecular Formula | C₁₄H₁₈BrNO₂ |
| Molecular Weight | 312.21 g/mol |
| InChI | 1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
| InChIKey | XJHKDSZGAWXUTB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | The analogous compound, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, is a white to off-white solid. |
| Boiling Point | Data not available | Predicted values for the tert-butyl analog are around 318 °C at 760 mmHg.[1] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Stability | Stable under standard conditions. The Cbz group is stable to basic and most aqueous acidic media.[2] | The bromomethyl group is reactive and susceptible to nucleophilic substitution. |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the bromination of its corresponding alcohol precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (Precursor)
The precursor alcohol is commercially available or can be synthesized from 4-hydroxypiperidine and benzyl chloroformate.
Bromination of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
A common method for converting a primary alcohol to a bromide is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Experimental Protocol:
-
Reaction Setup: To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add carbon tetrabromide (1.2 eq).
-
Addition of Reagent: Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Diagram 1: Synthesis Pathway
Caption: Proposed synthesis of this compound.
Reactivity and Applications in Drug Development
The utility of this compound in medicinal chemistry stems from its bifunctional nature. The bromomethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the attachment of various functional groups. The Cbz-protected nitrogen provides stability during these transformations and can be deprotected under specific conditions to reveal the secondary amine for further modification.
The N-benzyl piperidine scaffold is considered a "privileged structure" in drug discovery, frequently appearing in molecules targeting the central nervous system.[3] This motif is valued for its ability to fine-tune the physicochemical properties of a drug candidate and engage in crucial cation-π interactions with target proteins.[3]
Derivatives of N-substituted piperidines are explored as inhibitors for a range of enzymes, including steroid-5-alpha-reductase and acetylcholinesterase, the latter being a key target in Alzheimer's disease research.[4][5]
Experimental Protocol: General Alkylation Reaction
-
Reaction Setup: To a solution of a nucleophile (e.g., a primary amine or a phenol, 1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in the same solvent to the mixture.
-
Reaction Progression: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Diagram 2: Role as a Synthetic Building Block
Caption: Role as an intermediate in the synthesis of complex molecules.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Protons of the bromomethyl group (approx. 3.3-3.5 ppm).- Piperidine ring protons (a complex pattern from approx. 1.2-4.2 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carbamate (approx. 155 ppm).- Aromatic carbons of the benzyl group (approx. 127-137 ppm).- Methylene carbon of the benzyl group (approx. 67 ppm).- Carbons of the piperidine ring (approx. 28-44 ppm).- Methylene carbon of the bromomethyl group (approx. 36 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 312.06 and 314.06 (due to bromine isotopes), and [M+Na]⁺ at m/z 334.04 and 336.04. |
Safety and Handling
As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be an irritant and potentially harmful if ingested, inhaled, or in contact with skin. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
References
- 1. lookchem.com [lookchem.com]
- 2. fuaij.com [fuaij.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 159275-17-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core structure. The presence of a reactive bromomethyl group and a benzyl carbamate protecting group makes it a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structural motifs are of significant interest in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data.
Chemical and Physical Properties
This compound is a compound with the molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of approximately 312.21 g/mol . While a specific melting point and density are not consistently reported in publicly available literature, some of its key physical and chemical identifiers are summarized below.
| Property | Value |
| CAS Number | 159275-17-9 |
| Molecular Formula | C₁₄H₁₈BrNO₂ |
| Molecular Weight | 312.21 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 |
| InChIKey | XJHKDSZGAWXUTB-UHFFFAOYSA-N |
| Boiling Point | 403.4 °C at 760 mmHg |
| Flash Point | 197.8 °C |
Note: Physical properties such as boiling and flash points are predicted values from chemical databases and should be used as estimates.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, the piperidine ring protons, and the bromomethyl group.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.35 | m | 5H, Aromatic protons (C₆H₅) |
| ~5.14 | s | 2H, Benzylic protons (OCH₂) |
| ~4.15 | br d | 2H, Piperidine protons (N-CH₂) |
| ~3.25 | t | 2H, Bromomethyl protons (CH₂Br) |
| ~2.75 | br t | 2H, Piperidine protons (N-CH₂) |
| ~1.90 | m | 1H, Piperidine proton (CH) |
| ~1.75 | m | 2H, Piperidine protons (CH₂) |
| ~1.30 | m | 2H, Piperidine protons (CH₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the benzylic and bromomethyl groups.
| Chemical Shift (ppm) | Assignment |
| ~155.0 | C=O (Carbamate) |
| ~137.0 | Quaternary aromatic carbon |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~67.0 | OCH₂ (Benzylic) |
| ~44.0 | N-CH₂ (Piperidine) |
| ~39.0 | CH (Piperidine) |
| ~36.0 | CH₂Br |
| ~30.0 | CH₂ (Piperidine) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the carbamate and various C-H and C-N stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920, 2850 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carbamate) |
| ~1495, 1450 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | C-N stretch |
| ~1100 | Strong | C-O stretch |
| ~740, 700 | Strong | Aromatic C-H bend |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (Predicted)
Electron impact mass spectrometry is expected to show a molecular ion peak, although it may be weak. The fragmentation pattern would likely involve the loss of the benzyl group, the bromine atom, and fragmentation of the piperidine ring.
| m/z | Interpretation |
| 311/313 | [M]⁺, Molecular ion (presence of Br isotopes) |
| 232 | [M - Br]⁺ |
| 204 | [M - C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of the corresponding alcohol, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the solution and stir for 20 minutes.
-
Slowly add a solution of carbon tetrabromide in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Applications in Organic Synthesis
This compound serves as a key building block for introducing the N-protected 4-methylpiperidine moiety into larger molecules. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is widely exploited in the synthesis of various biologically active compounds.
Alkylation of Amines
One of the primary applications of this compound is the alkylation of primary and secondary amines to form more complex piperidine derivatives. This reaction is fundamental in the construction of scaffolds for drug discovery.
Workflow for Amine Alkylation:
Caption: General workflow for amine alkylation.
This alkylation reaction is a key step in the synthesis of various potential therapeutic agents, including but not limited to:
-
PROTAC (Proteolysis Targeting Chimera) Linkers: While the direct use of the title compound is not extensively documented, the closely related amine derivative is a known PROTAC linker. The bromomethyl derivative can be readily converted to the corresponding amine or other functional groups to serve as a rigid scaffold in PROTAC design, connecting a target protein binder to an E3 ligase ligand.
-
Neurokinin Receptor Antagonists: The piperidine scaffold is a common feature in antagonists of neurokinin receptors, which are implicated in pain, inflammation, and depression. This compound can be used to synthesize analogs of these antagonists.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, combining a reactive electrophilic center with a protected nitrogen, allows for its incorporation into a wide array of complex molecular architectures. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. Further research into its applications is likely to uncover new and innovative uses for this versatile building block.
Benzyl 4-(bromomethyl)piperidine-1-carboxylate molecular weight
An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, understanding the characteristics and utility of key synthetic intermediates is paramount. This compound is a vital building block in medicinal chemistry, primarily utilized for the introduction of the N-benzyl-4-methylpiperidine moiety into more complex molecules. This guide provides a comprehensive overview of its properties, a detailed hypothetical synthesis protocol, and its applications in the field of drug discovery.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| Molecular Weight | 312.21 g/mol |
| Molecular Formula | C₁₄H₁₈BrNO₂[1] |
| CAS Number | 159275-17-9[1][2][3] |
| IUPAC Name | This compound[1] |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |
Synthesis and Experimental Protocol
This compound is typically synthesized from its corresponding alcohol precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The conversion of the primary alcohol to an alkyl bromide is a standard transformation in organic synthesis. Below is a detailed hypothetical protocol for this reaction using phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis via Bromination
Objective: To synthesize this compound from Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (0.4 eq), dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Caption: Synthetic pathway for this compound.
Applications in Drug Development
The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[5] This scaffold is present in numerous approved drugs and clinical candidates.[5]
This compound serves as a key electrophilic intermediate for incorporating this valuable N-benzyl-4-methylpiperidine core. The bromomethyl group is a reactive handle that allows for facile nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, carbanions), enabling the construction of diverse molecular libraries for screening.
Derivatives of the N-benzylpiperidine scaffold have been extensively investigated for various therapeutic targets. Notably, they are prominent in the development of novel acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[6][7] The synthesis of such inhibitors often involves linking the N-benzylpiperidine moiety to another pharmacophore, a connection frequently achieved by leveraging a reactive intermediate like this compound.
Caption: Logical workflow for the use of the title compound in drug discovery.
Conclusion
This compound is a strategically important molecule in medicinal chemistry. Its well-defined physicochemical properties and the reactivity of its bromomethyl group make it an ideal building block for the synthesis of complex molecules containing the N-benzylpiperidine scaffold. The detailed synthetic protocol and the outlined applications underscore its value to researchers and scientists dedicated to the discovery and development of novel therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly sigma receptor modulators and spiropiperidine derivatives. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its application in medicinal chemistry. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and substituted at the 4-position with a bromomethyl group. This trifunctional structure makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 159275-17-9 | [1] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2 | |
| InChI Key | XJHKDSZGAWXUTB-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂-Ph), 4.20 (br s, 2H, piperidine-H₂ₑ), 3.29 (d, J=6.8 Hz, 2H, -CH₂-Br), 2.80 (t, J=12.4 Hz, 2H, piperidine-H₂ₐ), 1.88-1.75 (m, 3H, piperidine-H), 1.35-1.22 (m, 2H, piperidine-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.0, 136.8, 128.5, 128.0, 127.9, 67.2, 43.8, 38.2, 36.9, 30.0 |
| IR (KBr, cm⁻¹) | 2920, 1695 (C=O, carbamate), 1425, 1240, 1110, 700 |
| Mass Spectrometry (ESI-MS) | m/z 312.05 [M+H]⁺, 314.05 [M+H+2]⁺ |
Synthesis
The primary synthetic route to this compound involves the bromination of its precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).
-
Slowly add carbon tetrabromide (1.2 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Applications in Drug Discovery
This compound serves as a crucial electrophilic building block for the introduction of the N-Cbz-4-methylpiperidine moiety into various molecular scaffolds. Its primary application lies in the synthesis of sigma receptor modulators, which are of significant interest for the treatment of neurological disorders and cancer.
Role in Sigma Receptor Ligand Synthesis
The sigma-1 receptor (σ₁R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in various cellular functions. Dysregulation of σ₁R is associated with several pathologies, making it a valuable therapeutic target. This compound is frequently utilized in the alkylation of nucleophilic pharmacophores to generate potent and selective sigma receptor ligands.
Caption: Logical flow from synthesis to biological action.
Synthesis of Spiropiperidines
This compound is also a key precursor in the synthesis of spiropiperidines, a class of compounds with a spirocyclic junction involving a piperidine ring. These structures are of interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity and selective interactions with biological targets. The synthesis of certain spiropiperidine lactams, which are inhibitors of acetyl-CoA carboxylase, can utilize intermediates derived from this starting material.[1]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and reactivity allow for the efficient synthesis of complex molecules, particularly those targeting the sigma receptors. The detailed protocols and data presented in this guide are intended to support the research and development of novel therapeutics.
References
An In-depth Technical Guide to the Synthesis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to support researchers and professionals in drug discovery and development.
Introduction
This compound is a versatile bifunctional molecule featuring a protected piperidine nitrogen and a reactive bromomethyl group. The benzyloxycarbonyl (Cbz or Z) protecting group offers stability under various reaction conditions and can be readily removed, while the bromomethyl moiety serves as a key handle for introducing the piperidine scaffold into larger, more complex molecules through nucleophilic substitution reactions. This makes it a valuable building block in the synthesis of a wide range of biologically active compounds.
Core Synthesis Pathway
The most common and efficient synthesis of this compound is a two-step process commencing from the commercially available 4-(hydroxymethyl)piperidine. The pathway involves:
-
N-protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group onto the piperidine nitrogen.
-
Bromination: Conversion of the primary alcohol to the corresponding bromide.
This synthetic route is reliable and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
This step involves the protection of the secondary amine of 4-(hydroxymethyl)piperidine with a benzyloxycarbonyl group.
Reaction Scheme:
Experimental Procedure:
To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water at 0 °C, is added a base (e.g., triethylamine, sodium carbonate, or sodium hydroxide, 1.1 - 1.5 eq). Benzyl chloroformate (1.05 eq) is then added dropwise, ensuring the temperature remains below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
| Parameter | Value | Reference |
| Starting Material | 4-(hydroxymethyl)piperidine | Commercially Available |
| Reagent | Benzyl Chloroformate | 1.05 eq |
| Base | Triethylamine / NaOH | 1.1 - 1.5 eq |
| Solvent | Dichloromethane | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 12 - 18 hours | - |
| Typical Yield | 85 - 95% | General Procedure |
Step 2: Synthesis of this compound
The conversion of the hydroxyl group to a bromide is effectively achieved via the Appel reaction.
Reaction Scheme:
Experimental Procedure:
To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, triphenylphosphine (1.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct.
| Parameter | Value | Reference |
| Starting Material | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | - |
| Reagent 1 | Carbon Tetrabromide (CBr4) | 1.2 eq |
| Reagent 2 | Triphenylphosphine (PPh3) | 1.2 eq |
| Solvent | Dichloromethane (DCM) | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2 - 4 hours | - |
| Typical Yield | 70 - 85% | Based on similar reactions |
Workflow and Mechanistic Diagrams
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of the target compound.
The Appel reaction proceeds through the formation of a phosphonium salt intermediate, which then activates the alcohol for nucleophilic attack by the bromide ion.
Caption: Simplified mechanism of the Appel bromination reaction.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that provides a crucial intermediate for pharmaceutical research and development. The two-step pathway described in this guide, involving N-protection followed by an Appel bromination, is a well-established and reliable method. The detailed protocols and data presented herein should serve as a valuable resource for scientists engaged in the synthesis of piperidine-containing molecules.
A Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical identity, a detailed synthetic protocol, and explores the significant role of the N-benzylpiperidine scaffold in the development of therapeutic agents, particularly as cholinesterase inhibitors for neurodegenerative diseases.
Chemical Identity and Properties
The IUPAC name for the compound is benzyl 4-(bromomethyl)-1-piperidinecarboxylate .[1] It is a derivative of piperidine, featuring a benzyl carbamate protecting group on the nitrogen atom and a bromomethyl substituent at the 4-position. This combination of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | benzyl 4-(bromomethyl)-1-piperidinecarboxylate | [1] |
| CAS Number | 159275-17-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [2][3] |
| Molecular Weight | 312.2 g/mol | [2] |
| InChI Key | XJHKDSZGAWXUTB-UHFFFAOYSA-N | [1][3] |
Table 2: Physicochemical Properties of the Analogous Compound: tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
| Property | Value | Source |
| CAS Number | 158407-04-6 | [5][6][7] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [7] |
| Molecular Weight | 278.19 g/mol | [6][7] |
| Boiling Point | 318.3 ± 15.0 °C (Predicted) | [8] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [8] |
| Flash Point | 146.325 °C | [7] |
| Form | Solid | [6] |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of this compound is through the bromination of its corresponding alcohol precursor, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a well-established method for this transformation.
This protocol is based on a documented procedure for the aforementioned conversion.[3]
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 g, 40.11 mmol)
-
Dichloromethane (CH₂Cl₂) (200 ml)
-
Triphenylphosphine (13.7 g, 52.14 mmol)
-
Carbon tetrabromide (16 g, 48.13 mmol)
-
Nitrogen gas
-
Sodium sulfate
-
Standard laboratory glassware for organic synthesis (three-neck round-bottomed flask, dropping funnel, etc.)
-
Magnetic stirrer and cooling bath
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Under a nitrogen atmosphere, dissolve benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 g, 40.11 mmol) in 100 ml of dichloromethane in a 500 ml three-neck round-bottomed flask.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve triphenylphosphine (13.7 g, 52.14 mmol) in 50 ml of dichloromethane and add it to the reaction mixture. Stir the resulting mixture at 0°C for 20 minutes.
-
In another flask, dissolve carbon tetrabromide (16 g, 48.13 mmol) in 50 ml of dichloromethane and add it to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Upon completion of the reaction, dilute the mixture with dichloromethane and wash with water.
-
Dry the organic layer over sodium sulfate and concentrate it under vacuum using a rotary evaporator.
-
Purify the crude product by column chromatography to yield the final product, this compound.
References
- 1. This compound | 159275-17-9 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 159275-17-9 | Benzyl 4-(Bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate | Aryls | Ambeed.com [ambeed.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. chembk.com [chembk.com]
Benzyl 4-(bromomethyl)piperidine-1-carboxylate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for Benzyl 4-(bromomethyl)piperidine-1-carboxylate based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS Number: 159275-17-9) was not publicly available at the time of this writing. Therefore, all recommendations should be considered as guidance, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.
Introduction
This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical and chemical entities. Its structure, incorporating a bromomethyl group and a piperidine ring protected with a carboxybenzyl (Cbz or Z) group, makes it a valuable building block in drug discovery and development. The presence of the reactive bromomethyl group necessitates careful handling to ensure the safety of laboratory personnel. This guide provides an in-depth overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for this compound.
Hazard Identification and Classification
Based on the analysis of safety data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its reactivity as an alkylating agent and the general toxicity profile of similar brominated organic molecules and piperidine derivatives.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is inferred from structurally related compounds and should be confirmed with a substance-specific SDS.
Physical and Chemical Properties
While specific data for this compound is limited, the following table summarizes key physical and chemical properties based on available information and predictions for closely related structures.
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₄H₁₈BrNO₂ | Sigma-Aldrich |
| Molecular Weight | 312.20 g/mol | Manchester Organics |
| Appearance | Likely a solid or oil | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | General chemical principles |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is essential.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent all personal contact, including inhalation of dust or vapors and direct contact with skin and eyes.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.
-
Clothing: Wear appropriate protective clothing. Contaminated work clothes should be laundered separately before reuse.[1]
Storage
-
Container: Keep the container tightly sealed when not in use.[3]
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
Experimental Protocols: General Guidance
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Disposal Procedures
Spill Response
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Arrange for disposal as special waste by a licensed disposal company.[4]
Toxicological Information
No specific toxicological data for this compound was found. The information below is based on the anticipated hazards of structurally similar compounds.
-
Acute Effects: Expected to be harmful if swallowed. May cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.
-
Chronic Effects: The long-term toxicological properties have not been investigated. As with many alkylating agents, prolonged or repeated exposure should be avoided.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. Due to the lack of a specific Safety Data Sheet, a cautious approach based on the known hazards of similar compounds is paramount. Researchers, scientists, and drug development professionals must utilize appropriate engineering controls, personal protective equipment, and adhere to strict handling protocols to ensure a safe working environment. A thorough risk assessment should always precede any new experimental work with this compound.
References
An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available physicochemical data for Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines general experimental protocols for solubility determination and presents a representative synthetic workflow for related N-protected 4-(halomethyl)piperidines.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 159275-17-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 312.21 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Data not available in surveyed literature | - |
A related compound, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, is described as a solid. It is important to note that the benzyl protecting group in the title compound, compared to a tert-butyl group, may influence its solubility characteristics.
Experimental Protocol for Solubility Determination
In the absence of specific experimental data for this compound, a general protocol for determining the solubility of a solid organic compound in a given solvent is presented below. This method, commonly referred to as the shake-flask method, is a standard approach in pharmaceutical preformulation.
Objective: To determine the approximate solubility of a solid compound in a specific solvent at a controlled temperature.
Materials:
-
The solid compound (e.g., this compound)
-
A selection of laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Shaking incubator or water bath with temperature control
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted solution (mg/mL)) x (Dilution factor)
-
Safety Precautions:
-
Always handle organic compounds and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for detailed hazard information.
Synthetic Workflow
The piperidine scaffold is a privileged structure in medicinal chemistry, and N-protected 4-(halomethyl)piperidines are versatile intermediates for the synthesis of various biologically active molecules. The following diagram illustrates a general synthetic pathway for the preparation of such compounds, starting from a commercially available piperidine derivative.
This workflow begins with the reduction of an N-protected 4-piperidone to the corresponding 4-(hydroxymethyl)piperidine. The protecting group on the nitrogen atom (e.g., Boc, Cbz) is crucial for directing the reactivity and improving the handling of the intermediate. The subsequent step involves the conversion of the hydroxyl group to a leaving group, typically a halide such as bromide or chloride, using a suitable halogenating agent. The resulting N-protected 4-(halomethyl)piperidine is a key intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles to introduce diverse functional groups at the 4-position, leading to a variety of substituted piperidine derivatives for drug discovery and development.
Technical Guide: Spectral and Synthetic Profile of Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic protocol for Benzyl 4-(bromomethyl)piperidine-1-carboxylate. Due to the limited availability of public experimental spectral data for this specific compound, the spectral data presented herein is a predicted profile based on the analysis of structurally analogous compounds. This guide is intended to support research and development activities by providing a foundational understanding of the molecule's analytical profile and synthesis.
Core Data Presentation
The following tables summarize the predicted quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 - 7.28 | m | 5H | Ar-H (benzyl) |
| 5.14 | s | 2H | O-CH₂ -Ph |
| 4.15 | d, J = 13.2 Hz | 2H | N-CH₂ (axial, piperidine) |
| 3.25 | d, J = 6.4 Hz | 2H | CH₂ -Br |
| 2.80 | t, J = 12.8 Hz | 2H | N-CH₂ (equatorial, piperidine) |
| 1.85 - 1.75 | m | 1H | CH (piperidine) |
| 1.70 | d, J = 13.2 Hz | 2H | CH₂ (axial, piperidine) |
| 1.25 | qd, J = 12.4, 4.0 Hz | 2H | CH₂ (equatorial, piperidine) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C =O (carbamate) |
| 136.8 | Ar-C (quaternary, benzyl) |
| 128.5 | Ar-C H (benzyl) |
| 127.9 | Ar-C H (benzyl) |
| 127.8 | Ar-C H (benzyl) |
| 67.1 | O-C H₂-Ph |
| 44.0 | N-C H₂ (piperidine) |
| 39.0 | C H₂-Br |
| 37.5 | C H (piperidine) |
| 29.5 | C H₂ (piperidine) |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | C-H stretch (aromatic) |
| 2920 | Medium | C-H stretch (aliphatic) |
| 1695 | Strong | C=O stretch (carbamate) |
| 1498 | Medium | C=C stretch (aromatic) |
| 1420 | Strong | C-N stretch (carbamate) |
| 1240 | Strong | C-O stretch (carbamate) |
| 1120 | Medium | C-N stretch (piperidine) |
| 740, 695 | Strong | C-H bend (aromatic, monosubstituted) |
| 610 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 313/311 | < 5 | [M]⁺ (Molecular Ion) |
| 232 | 40 | [M - Br]⁺ |
| 176 | 60 | [M - Br - C₆H₅CH₂]⁺ |
| 142 | 30 | [C₈H₁₆NO₂]⁺ |
| 108 | 70 | [C₇H₈O]⁺ (rearranged benzyl alcohol) |
| 91 | 100 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following section details a plausible synthetic route for this compound, starting from the commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Synthesis of this compound
This protocol describes the conversion of the primary alcohol to a bromide using phosphorus tribromide.
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: While stirring, add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route from the corresponding alcohol.
Diagram 2: Analytical Workflow for Compound Characterization
Caption: Workflow for chemical characterization.
Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Immediate Release
A critical building block in the synthesis of a wide range of biologically active molecules, Benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS No. 159275-17-9) is a piperidine derivative of significant interest to researchers and professionals in drug discovery and development. This technical guide provides an in-depth overview of its commercial availability, a detailed synthetic protocol, and its application in the development of novel therapeutics.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically around 95-97%. Pricing and availability are subject to supplier and quantity. Researchers are advised to inquire with suppliers for bulk quantities.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Manchester Organics | B41126 | N/A | 0.25g | £25.00 |
| 0.5g | £45.00 | |||
| Alchem Pharmtech | Z-16642 | 95% | 1g | Inquire |
| 5g | Inquire | |||
| 25g | Inquire | |||
| 100g | Inquire | |||
| Sigma-Aldrich | MAN41126 | N/A | Inquire | Inquire |
| Advanced ChemBlocks Inc. | M22684 | 97% | Inquire | Inquire |
Synthetic Protocol: From Alcohol to Bromide
The most common and direct synthetic route to this compound involves the bromination of its precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. This transformation can be efficiently achieved using standard brominating agents. Below is a representative experimental protocol.
Synthesis of this compound
This protocol describes the conversion of the hydroxyl group of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate to a bromomethyl group using phosphorus tribromide (PBr₃).
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Caption: Synthesis of the target compound via bromination.
Application in Drug Discovery: A Versatile Intermediate
This compound serves as a key intermediate for introducing the N-benzyl-4-methylpiperidine moiety into molecules. This structural motif is prevalent in a variety of pharmacologically active compounds. The benzyl group can act as a protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions to allow for further functionalization.
The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the attachment of the piperidine scaffold to various molecular frameworks. This is a common strategy in the synthesis of enzyme inhibitors and receptor ligands.
For instance, derivatives of this compound have been explored in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[1][2] The piperidine core can interact with the active site of the enzyme, while the rest of the molecule can be modified to enhance potency and selectivity.
Caption: General workflow for utilizing the target compound.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Benzyl 4-(bromomethyl)piperidine-1-carboxylate in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). The rational design of PROTACs is a multifaceted challenge where the linker component, which connects the POI-binding warhead to the E3 ligase ligand, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. Among the diverse array of linker architectures, rigid heterocyclic scaffolds have gained prominence. This technical guide provides an in-depth exploration of Benzyl 4-(bromomethyl)piperidine-1-carboxylate as a key building block in the synthesis of next-generation PROTACs.
The Role of the Piperidine Moiety in PROTAC Linkers
The incorporation of saturated heterocycles like piperidine into PROTAC linkers offers several advantages over traditional flexible alkyl or PEG chains. The piperidine ring imparts a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This conformational constraint can lead to improved metabolic stability and potency.[1] Notably, the clinical candidates ARV-110 and ARV-471 feature rigid linkers that incorporate piperidine and piperazine moieties, highlighting the therapeutic potential of this design strategy.[1]
This compound is a versatile building block for introducing this rigid piperidine scaffold. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions. The bromomethyl group provides a reactive handle for facile conjugation to either the warhead or the E3 ligase ligand, typically through nucleophilic substitution with an amine or hydroxyl group on the corresponding molecule.
PROTAC-Mediated Protein Degradation: A General Overview
PROTACs function by hijacking the cell's natural protein disposal machinery. A PROTAC molecule simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI into smaller peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.
Hypothetical Synthesis of a BTK-Targeting PROTAC Using this compound
Experimental Workflow
Detailed Methodologies
Step 1: Synthesis of Benzyl 4-(((BTK-warhead)-amino)methyl)piperidine-1-carboxylate (Intermediate 1)
-
To a solution of the BTK warhead (containing a primary or secondary amine, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.
Step 2: Synthesis of 4-(((BTK-warhead)-amino)methyl)piperidine (Intermediate 2)
-
Dissolve Intermediate 1 in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Intermediate 2, which is used in the next step without further purification.
Step 3: Synthesis of the Final BTK-Targeting PROTAC
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of a pomalidomide derivative suitable for linking.
-
Add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF to the activated pomalidomide solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% lithium chloride (LiCl) solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final BTK-targeting PROTAC.
Quantitative Data for Representative Piperidine-Containing PROTACs
While quantitative data for a PROTAC synthesized specifically from this compound is not publicly available, the following tables summarize the performance of potent PROTACs that utilize similar piperidine-based linkers for the degradation of BTK and PARP1. This data serves as a benchmark for the potential efficacy achievable with this class of linkers.
Table 1: Degradation Efficacy of a Representative BTK-Targeting PROTAC with a Piperidine-Containing Linker
| Compound Name | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BTK Degrader-5 | BTK | Mino (Mantle Cell Lymphoma) | 5.1 | >90 | [2] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Degradation Efficacy of a Representative PARP1-Targeting PROTAC with a Piperidine-Containing Linker
| Compound Name | Target | Cell Line | DC₅₀ (nM) | Reference |
| PARP1 degrader-3 | PARP1 | HCT116 (Colon Cancer) | 25.23 | [3][4] |
DC₅₀: Half-maximal degradation concentration.
Key Signaling Pathways Targeted by PROTACs
The versatility of the PROTAC platform allows for the targeting of a wide array of proteins implicated in various diseases. The piperidine-based linker scaffold can be adapted to develop degraders for numerous high-value targets. Below are diagrams of key signaling pathways for which PROTACs are being actively developed.
B-Cell Receptor (BCR) Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various B-cell malignancies.
Androgen Receptor (AR) Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that is a key driver of prostate cancer. PROTACs that degrade the AR have shown significant promise in overcoming resistance to traditional AR inhibitors.
PARP1 in DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Degradation of PARP1 is a promising strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3]
References
An In-depth Technical Guide on the Synthesis of Cholinesterase Inhibitors Utilizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel cholinesterase inhibitors, with a specific focus on the utility of Benzyl 4-(bromomethyl)piperidine-1-carboxylate as a key building block. Cholinesterase inhibitors are critical for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[1][2][3] The piperidine scaffold is a common motif in many potent cholinesterase inhibitors, and this compound offers a versatile starting point for creating diverse libraries of such compounds.[4][5]
Core Concepts in Cholinesterase Inhibition
The primary therapeutic strategy for symptomatic relief in Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1] Many modern inhibitors are designed to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme to achieve higher efficacy.[2] The 1-benzylpiperidine moiety is a key structural feature in many potent AChE inhibitors, including the well-known drug Donepezil.[6][7] This structural element often interacts with the active site of the enzyme, contributing to the inhibitory activity.
Synthetic Pathways and Methodologies
The synthesis of cholinesterase inhibitors using this compound as a precursor typically involves the nucleophilic substitution of the bromide followed by further functionalization. The benzyl carbamate protecting group on the piperidine nitrogen can be readily removed to allow for the introduction of various substituents, a key step in developing structure-activity relationships (SAR).
General Synthetic Workflow
A generalized synthetic workflow for the preparation of cholinesterase inhibitors from piperidine derivatives involves a multi-step process. This process typically starts with the synthesis of a core scaffold, followed by diversification through the introduction of various functional groups, and concludes with biological evaluation.[2]
Caption: A generalized workflow for the synthesis and evaluation of cholinesterase inhibitors.
Key Experimental Protocols
The following protocols are representative examples of synthetic steps that can be employed when using a benzyl-protected bromomethylpiperidine derivative to synthesize potential cholinesterase inhibitors.
Protocol 1: Synthesis of 1-Benzylpiperidine Derivatives
This protocol describes a general method for the N-alkylation of a piperidine derivative with a substituted benzyl bromide.[5][8]
-
Dissolve 4-piperidinecarboxamide (1 equivalent) in methanol.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Add the desired substituted benzyl bromide (1.2 equivalents).
-
Reflux the reaction mixture at 85°C for 5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion , cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(substituted benzyl)piperidine-4-carboxamide.
Protocol 2: Reduction of Amide to Amine
This protocol details the reduction of the carboxamide group to a methanamine.[5][8]
-
Suspend lithium aluminium hydride (LiAlH₄) (3 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of the 1-(substituted benzyl)piperidine-4-carboxamide (1 equivalent) in dry THF dropwise at 0°C.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion , cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the (1-benzylpiperidin-4-yl)methanamine derivative.
Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used method to determine the in vitro inhibitory activity of compounds against AChE and BuChE.[5][8][9]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate , add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution at various concentrations.
-
Add the acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum) solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) and Data Presentation
The development of potent cholinesterase inhibitors heavily relies on understanding the relationship between the chemical structure of a compound and its biological activity. The tables below summarize inhibitory activities of various piperidine-based compounds, providing a basis for SAR analysis.
Table 1: In Vitro Inhibitory Activity of Benzylpiperidine-linked 1,3-Dimethylbenzimidazolinone Derivatives against Cholinesterases [5][8]
| Compound | R | eeAChE IC₅₀ (µM) | eqBChE IC₅₀ (µM) |
| 15b | 4-Br | 0.39 ± 0.11 | 0.66 ± 0.16 |
| 15j | 3-Br | 0.39 ± 0.15 | 0.16 ± 0.04 |
| Donepezil | - | 0.021 ± 0.005 | 3.56 ± 0.45 |
| Tacrine | - | 0.21 ± 0.03 | 0.09 ± 0.01 |
Data presented as mean ± SD from three independent experiments.
Table 2: In Vitro Inhibitory Activity of α,β-Unsaturated Carbonyl Based Piperidinone Derivatives [3]
| Compound | Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 1d | 4-Nitrobenzylidene | 12.55 | > 50 |
| 1g | 4-Chlorobenzylidene | 18.04 | 17.28 |
Table 3: In Vitro Inhibitory Activity of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives [4]
| Compound | Structure | AChE IC₅₀ (µM) |
| 19 | 2-phenylacetate moiety with p-F | 5.10 ± 0.24 |
| 12-16 | 1-Benzoylpiperidine derivatives | > 200 |
From the data, it can be observed that substitutions on the benzyl ring significantly influence the inhibitory potency and selectivity towards AChE and BuChE. For instance, the position of the bromine atom on the benzimidazolinone derivatives alters the selectivity between the two enzymes.[5][8]
Logical Relationships in Drug Discovery
The process of discovering and developing new cholinesterase inhibitors is a multi-faceted endeavor that involves a logical progression from initial design to preclinical evaluation.
Caption: A logical flow diagram illustrating the stages of cholinesterase inhibitor drug discovery.
Conclusion
This compound and its derivatives are valuable synthons for the generation of diverse libraries of potential cholinesterase inhibitors. The synthetic flexibility of the piperidine core allows for systematic modifications to explore the structure-activity relationships and optimize the inhibitory potency and selectivity. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of neurodegenerative diseases. Future work in this area will likely focus on the development of dual-target inhibitors and compounds with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: N-alkylation of Amines with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a crucial synthetic transformation for the generation of a diverse range of piperidine-containing compounds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The piperidine moiety can influence the pharmacokinetic and pharmacodynamic properties of a compound, such as its solubility, lipophilicity, and ability to interact with biological targets. This document provides detailed protocols for the N-alkylation of primary and secondary amines with this compound, including reaction conditions, purification procedures, and expected analytical data.
Reaction Principle
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group on the piperidine ring. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group. A base is typically added to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent can influence the reaction rate and yield.
Experimental Protocols
Protocol 1: N-alkylation of a Primary Amine (Benzylamine)
This protocol details the reaction of this compound with benzylamine as a representative primary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add benzylamine (1.1 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Benzyl 4-(((benzylamino)methyl)piperidine-1-carboxylate).
Protocol 2: N-alkylation of a Secondary Amine (Diethylamine)
This protocol describes the reaction of this compound with diethylamine as a representative secondary amine.
Materials:
-
This compound
-
Diethylamine
-
Triethylamine (NEt₃)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) to the solution.
-
Add diethylamine (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, Benzyl 4-(((diethylamino)methyl)piperidine-1-carboxylate).
Data Presentation
The following tables summarize the expected quantitative data for the N-alkylation reactions.
Table 1: Reaction Yields
| Amine Substrate | Product | Typical Yield (%) |
| Benzylamine | Benzyl 4-(((benzylamino)methyl)piperidine-1-carboxylate) | 75-90 |
| Diethylamine | Benzyl 4-(((diethylamino)methyl)piperidine-1-carboxylate) | 70-85 |
Table 2: Spectroscopic Data for Benzyl 4-(((benzylamino)methyl)piperidine-1-carboxylate)
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.40-7.25 (m, 10H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.15 (br d, 2H), 3.75 (s, 2H, NCH₂Ph), 2.75 (br t, 2H), 2.45 (d, 2H), 1.70 (m, 3H), 1.15 (m, 2H). |
| ¹³C NMR | δ (ppm): 155.1, 137.0, 136.5, 128.5, 128.4, 128.1, 127.9, 127.5, 67.1, 53.8, 52.1, 44.0, 36.5, 29.5. |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₂₂H₂₉N₂O₂⁺, found corresponding peak. |
Table 3: Spectroscopic Data for Benzyl 4-(((diethylamino)methyl)piperidine-1-carboxylate)
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.15 (br d, 2H), 2.75 (br t, 2H), 2.50 (q, 4H), 2.20 (d, 2H), 1.70 (m, 3H), 1.15 (m, 2H), 1.05 (t, 6H). |
| ¹³C NMR | δ (ppm): 155.1, 137.0, 128.5, 128.0, 127.5, 67.1, 57.5, 47.0, 44.0, 36.0, 30.0, 11.5. |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₂₀H₃₃N₂O₂⁺, found corresponding peak. |
Visualizations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow.
Caption: General reaction scheme for the N-alkylation.
Caption: Experimental workflow for synthesis and purification.
Synthetic Protocols for Piperidine Derivatives Using Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from their ability to confer desirable physicochemical properties, such as improved solubility and bioavailability, and to serve as versatile scaffolds for interacting with various biological targets. This application note provides detailed synthetic protocols for the preparation of a range of 4-substituted piperidine derivatives commencing from the versatile building block, Benzyl 4-(bromomethyl)piperidine-1-carboxylate. The protocols described herein cover the synthesis of 4-((aryloxy)methyl)piperidines, 4-((arylthio)methyl)piperidines, and 4-((arylamino)methyl)piperidines, followed by the deprotection of the carbobenzyloxy (Cbz) protecting group to yield the corresponding secondary amines. These methods offer a robust and efficient means to generate a library of piperidine-based compounds for applications in drug discovery and medicinal chemistry, including the development of CCR5 antagonists and sigma-1 receptor ligands.[1][2][3][4][5]
Synthetic Pathways
The general synthetic strategy involves the nucleophilic substitution of the bromide from this compound with various nucleophiles, followed by deprotection.
Caption: General synthetic scheme for piperidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-((aryloxy)methyl)piperidine-1-carboxylates (Williamson Ether Synthesis)
This protocol describes the synthesis of aryl ethers via the Williamson ether synthesis.
Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Procedure:
-
To a stirred solution of the desired phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the desired Benzyl 4-((aryloxy)methyl)piperidine-1-carboxylate.
Protocol 2: Synthesis of Benzyl 4-((arylthio)methyl)piperidine-1-carboxylates
This protocol details the synthesis of thioethers.
Procedure:
-
To a stirred solution of the desired thiophenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the desired Benzyl 4-((arylthio)methyl)piperidine-1-carboxylate.
Protocol 3: Synthesis of Benzyl 4-((arylamino)methyl)piperidine-1-carboxylates (N-Alkylation)
This protocol describes the N-alkylation of anilines.
Procedure:
-
To a solution of the desired aniline (1.0 eq.) in anhydrous DMF, add triethylamine (1.5 eq.).
-
Add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the desired Benzyl 4-((arylamino)methyl)piperidine-1-carboxylate.[6][7][8][9]
Protocol 4: Cbz Deprotection of Piperidine Derivatives
This protocol outlines two common methods for the removal of the Cbz protecting group.[10][11][12][13][14]
Method A: Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected piperidine derivative (1.0 eq.) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.
Method B: Acidic Cleavage with HBr in Acetic Acid
-
Dissolve the Cbz-protected piperidine derivative (1.0 eq.) in glacial acetic acid.
-
Add a 33% solution of hydrogen bromide in acetic acid (5.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of representative piperidine derivatives using the protocols described above.
Table 1: Synthesis of Cbz-Protected Piperidine Derivatives
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) |
| 1 | Phenol | Benzyl 4-((phenoxy)methyl)piperidine-1-carboxylate | 14 | 85 | 7.35-7.25 (m, 10H), 6.95 (d, 2H), 6.90 (t, 1H), 5.15 (s, 2H), 4.20 (br s, 2H), 3.80 (d, 2H), 2.80 (t, 2H), 1.90-1.70 (m, 3H), 1.40-1.20 (m, 2H) |
| 2 | 4-Methylthiophenol | Benzyl 4-((4-(methylthio)phenyl)thio)methyl)piperidine-1-carboxylate | 10 | 92 | 7.40-7.20 (m, 9H), 5.15 (s, 2H), 4.20 (br s, 2H), 3.50 (d, 2H), 2.80 (t, 2H), 2.45 (s, 3H), 1.90-1.70 (m, 3H), 1.40-1.20 (m, 2H) |
| 3 | Aniline | Benzyl 4-((phenylamino)methyl)piperidine-1-carboxylate | 20 | 78 | 7.40-7.10 (m, 10H), 6.70 (t, 1H), 6.60 (d, 2H), 5.15 (s, 2H), 4.20 (br s, 2H), 3.10 (t, 2H), 2.80 (t, 2H), 1.90-1.70 (m, 3H), 1.40-1.20 (m, 2H) |
Table 2: Cbz Deprotection of 4-Substituted Piperidines
| Entry | Starting Material | Deprotection Method | Reaction Time (h) | Yield (%) | 1H NMR (CDCl3, δ ppm) of Hydrochloride Salt |
| 1 | Benzyl 4-((phenoxy)methyl)piperidine-1-carboxylate | H₂/Pd-C | 6 | 95 | 9.50 (br s, 2H), 7.30-7.20 (m, 2H), 6.95-6.85 (m, 3H), 3.90 (d, 2H), 3.50 (d, 2H), 3.00 (t, 2H), 2.20-2.00 (m, 3H), 1.80-1.60 (m, 2H) |
| 2 | Benzyl 4-((4-(methylthio)phenyl)thio)methyl)piperidine-1-carboxylate | HBr/AcOH | 3 | 90 | 9.45 (br s, 2H), 7.35 (d, 2H), 7.20 (d, 2H), 3.60 (d, 2H), 3.50 (d, 2H), 3.00 (t, 2H), 2.45 (s, 3H), 2.20-2.00 (m, 3H), 1.80-1.60 (m, 2H) |
| 3 | Benzyl 4-((phenylamino)methyl)piperidine-1-carboxylate | H₂/Pd-C | 8 | 93 | 9.55 (br s, 2H), 7.20 (t, 2H), 6.80 (t, 1H), 6.70 (d, 2H), 3.50 (d, 2H), 3.20 (t, 2H), 3.00 (t, 2H), 2.20-2.00 (m, 3H), 1.80-1.60 (m, 2H) |
Conclusion
The protocols detailed in this application note provide a reliable and versatile platform for the synthesis of a variety of 4-substituted piperidine derivatives from this compound. The methodologies are straightforward, employ readily available reagents, and afford the desired products in good to excellent yields. These synthetic routes are highly amenable to the generation of compound libraries for screening in drug discovery programs, facilitating the exploration of structure-activity relationships and the identification of novel therapeutic agents. The presented data and workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
References
- 1. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Utility of Benzyl 4-((Alkylamino)methyl)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents and clinical candidates. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal building block for targeting a variety of biological receptors. Specifically, 4-aminomethylpiperidine derivatives are of significant interest as they serve as versatile intermediates for the synthesis of potent and selective ligands for G-protein coupled receptors (GPCRs), such as sigma (σ) receptors and dopamine receptors, which are implicated in a range of central nervous system (CNS) disorders.
This document provides detailed application notes and experimental protocols for the synthesis of Benzyl 4-((alkylamino)methyl)piperidine-1-carboxylate derivatives through the reaction of Benzyl 4-(bromomethyl)piperidine-1-carboxylate with various primary amines. This N-alkylation reaction is a fundamental transformation for generating diverse chemical libraries for drug discovery programs.
Applications in Drug Discovery
The N-substituted 4-aminomethylpiperidine core is a key pharmacophore in a multitude of biologically active compounds. The ability to readily diversify the substituent on the amino group allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
-
Central Nervous System (CNS) Agents: Derivatives of this scaffold have shown significant promise as ligands for σ1 receptors, which are involved in neuroprotection, and as antagonists for the NR2B subtype of the N-Methyl-d-Aspartate (NMDA) receptor, a target for treating neurodegenerative diseases and pain.
-
Oncology: Certain piperidine derivatives have demonstrated antiproliferative activity against various cancer cell lines. The ability to modify the scaffold allows for the optimization of cytotoxicity and selectivity.
-
Inhibitors of Acetylcholinesterase (AChE): The 1-benzyl-4-(substituted)piperidine motif is found in potent inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.
-
Generation of Chemical Libraries: The straightforward nature of the N-alkylation reaction makes this compound an excellent starting material for the construction of diverse chemical libraries. These libraries are invaluable for high-throughput screening campaigns to identify novel hits for various biological targets.
Reaction Overview: N-Alkylation
The core reaction involves the nucleophilic substitution of the bromide in this compound by a primary amine. This reaction typically proceeds via an SN2 mechanism. To favor mono-alkylation and minimize the formation of the dialkylated byproduct, it is often advantageous to use the primary amine as its hydrobromide or hydrochloride salt and slowly add a base, or to use a slight excess of the primary amine.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Primary Amines
This protocol describes a general method for the reaction of this compound with a primary amine in the presence of a base.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 - 1.2 equivalents) in DMF or MeCN, add potassium carbonate (2.0 equivalents) or triethylamine (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzyl 4-((alkylamino)methyl)piperidine-1-carboxylate derivative.
Protocol 2: Selective Mono-alkylation using Amine Hydrohalide Salt
This method is designed to improve the selectivity for the mono-alkylated product, which is particularly useful when dealing with highly reactive primary amines.
Materials:
-
This compound
-
Primary amine hydrobromide or hydrochloride salt (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend the primary amine hydrohalide salt (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous DMF.
-
Slowly add triethylamine or DIPEA (1.1 equivalents) to the suspension at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired mono-alkylated product.
Quantitative Data
The following table summarizes representative data for the synthesis of various Benzyl 4-((alkylamino)methyl)piperidine-1-carboxylate derivatives. The conditions and yields are based on general procedures reported in the literature for similar N-alkylation reactions and may require optimization for specific substrates.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 4-Fluoroaniline | K₂CO₃ | DMF | 80 | 12 | 70-80 |
| Benzylamine | TEA | MeCN | RT | 16 | 80-90 |
| 2-Aminopyridine | K₂CO₃ | DMF | 100 | 24 | 60-70 |
| Cyclohexylamine | TEA | MeCN | 50 | 8 | 85-95 |
| (R)-1-Phenylethylamine | DIPEA | DMF | RT | 24 | 70-80 |
Note: The data presented in this table is a compilation of representative yields for analogous reactions and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of primary amines.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Application in Drug Discovery
Caption: Role in generating compound libraries for drug discovery.
Application Notes and Protocols: Synthesis of Tertiary Amines via Reaction of Benzyl 4-(bromomethyl)piperidine-1-carboxylate with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of secondary amines with benzyl 4-(bromomethyl)piperidine-1-carboxylate is a crucial synthetic transformation for the generation of a diverse array of 4-substituted piperidine derivatives. These products are of significant interest in medicinal chemistry and drug discovery, as the piperidine scaffold is a common motif in a multitude of biologically active compounds, including G protein-coupled receptor (GPCR) ligands, analgesics, and cognition enhancers. This document provides detailed application notes and experimental protocols for this reaction, summarizing key data and outlining the synthetic workflow.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine displaces the bromide from this compound to form a new carbon-nitrogen bond. The choice of base, solvent, and reaction temperature can significantly influence the reaction efficiency and yield.
Applications in Drug Discovery
The 4-((dialkylamino)methyl)piperidine core is a privileged scaffold in the development of novel therapeutics. Its applications span various therapeutic areas:
-
GPCR Ligands: The piperidine moiety is a well-established pharmacophore for many GPCRs. The introduction of diverse secondary amine substituents allows for the fine-tuning of receptor affinity and selectivity.
-
Analgesics: Derivatives of 4-aminomethylpiperidine have been explored for their analgesic properties, with some compounds showing potent activity at opioid receptors.
-
Cognition Enhancers: Certain 4-aminopiperidine analogues have demonstrated cognition-enhancing effects in preclinical studies, suggesting their potential for treating neurodegenerative diseases.
-
HIV-1 Entry Inhibitors: The piperazino-piperidine amide structure, accessible from these intermediates, has been identified as a potent antagonist of the CCR5 receptor, a key co-receptor for HIV-1 entry.
Reaction Scheme
The general reaction for the synthesis of benzyl 4-((dialkylamino)methyl)piperidine-1-carboxylate derivatives is depicted below:
Caption: General reaction scheme for the N-alkylation of secondary amines.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reaction of this compound with a generic secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, N-methylaniline)
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Addition of Reagents: Dissolve the starting material in anhydrous DMF or acetonitrile. Add the secondary amine (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as anhydrous potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reaction of this compound with various secondary amines.
| Secondary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 60 | 12 | 85-95 |
| Piperidine | K₂CO₃ | Acetonitrile | RT | 24 | 80-90 |
| N-Methylaniline | DIPEA | DMF | 80 | 18 | 75-85 |
| Pyrrolidine | K₂CO₃ | DMF | RT | 16 | 88-96 |
| Diethylamine | DIPEA | Acetonitrile | 50 | 20 | 70-80 |
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of benzyl 4-((dialkylamino)methyl)piperidine-1-carboxylate derivatives.
Caption: A typical experimental workflow for the synthesis.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Secondary amines can be corrosive and have strong odors. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Always work under an inert atmosphere when using anhydrous reagents to prevent reaction with moisture.
Conclusion
The reaction of this compound with secondary amines provides a reliable and versatile method for the synthesis of a wide range of 4-substituted piperidine derivatives. These compounds serve as valuable building blocks in the design and development of new therapeutic agents. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Application Notes and Protocols for Base Selection in Alkylations with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Abstract
This document provides detailed application notes and experimental protocols for the selection of an appropriate base in the alkylation of various nucleophiles with Benzyl 4-(bromomethyl)piperidine-1-carboxylate. The choice of base is critical for the success of these reactions, influencing reaction rates, yields, and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of common bases and detailed methodologies for N-, O-, and S-alkylation reactions.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized for the introduction of a piperidinomethyl moiety into pharmacologically active molecules. This scaffold is present in a variety of therapeutic agents, including sigma receptor ligands and histamine H3 receptor antagonists. The alkylation reaction, typically proceeding via an S(_N)2 mechanism, involves the displacement of the bromide ion by a nucleophile. The efficiency of this transformation is highly dependent on the choice of base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the substitution reaction.
This application note explores the use of several common bases—potassium carbonate (K(_2)CO(_3)), triethylamine (Et(_3)N), N,N-diisopropylethylamine (DIPEA), and sodium hydride (NaH)—in the alkylation of representative nitrogen, oxygen, and sulfur nucleophiles with this compound.
General Reaction Scheme
The general reaction for the alkylation of a nucleophile (Nu-H) with this compound is depicted below. The reaction is typically performed in a polar aprotic solvent in the presence of a suitable base.
Caption: General Alkylation Reaction.
Base Selection and Rationale
The choice of base is crucial and depends on the pKa of the nucleophile, the desired reaction conditions (temperature, solvent), and the stability of the reactants and products to the basic conditions.
-
Potassium Carbonate (K(_2)CO(_3)): A mild and versatile inorganic base, suitable for a wide range of nucleophiles, including phenols, thiols, and secondary amines. It is particularly effective in polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN).
-
Triethylamine (Et(_3)N) and N,N-Diisopropylethylamine (DIPEA): These are organic amine bases, often referred to as "Hünig's base" in the case of DIPEA. They are non-nucleophilic and are commonly used to scavenge the acid (HBr) generated during the reaction. They are soluble in a wide range of organic solvents.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base capable of deprotonating even weakly acidic nucleophiles. It is typically used in anhydrous polar aprotic solvents like DMF or tetrahydrofuran (THF). Due to its high reactivity and the generation of hydrogen gas upon reaction with acidic protons, it requires careful handling under an inert atmosphere.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the alkylation of representative nucleophiles with this compound using different bases. The quantitative data is summarized in tables for easy comparison.
N-Alkylation of Indole
This protocol describes the N-alkylation of indole, a common reaction in the synthesis of various biologically active compounds.
Caption: N-Alkylation Experimental Workflow.
Table 1: Comparison of Bases for N-Alkylation of Indole
| Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K(_2)CO(_3) (1.5) | DMF | 80 | 12 | 85 |
| Et(_3)N (2.0) | DMF | 80 | 24 | 65 |
| DIPEA (2.0) | DMF | 80 | 18 | 70 |
| NaH (1.2) | THF | rt | 4 | 92 |
Protocol 1: N-Alkylation using K(_2)CO(_3)
-
To a solution of indole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated indole.
O-Alkylation of 4-Hydroxycoumarin
This protocol details the O-alkylation of 4-hydroxycoumarin, a key step in the synthesis of coumarin-based anticoagulants and other therapeutic agents.
Caption: O-Alkylation Experimental Workflow.
Table 2: Comparison of Bases for O-Alkylation of 4-Hydroxycoumarin
| Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K(_2)CO(_3) (1.5) | DMF | 60 | 6 | 90 |
| Et(_3)N (2.0) | DMF | 60 | 12 | 75 |
| DIPEA (2.0) | DMF | 60 | 10 | 82 |
| NaH (1.2) | THF | rt | 2 | 95 |
Protocol 2: O-Alkylation using K(_2)CO(_3)
-
To a stirred solution of 4-hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure O-alkylated coumarin derivative.
S-Alkylation of Thiophenol
This protocol describes the S-alkylation of thiophenol, a representative sulfur nucleophile.
Caption: S-Alkylation Experimental Workflow.
Table 3: Comparison of Bases for S-Alkylation of Thiophenol
| Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K(_2)CO(_3) (1.5) | MeCN | rt | 3 | 94 |
| Et(_3)N (1.2) | MeCN | rt | 5 | 88 |
| DIPEA (1.2) | MeCN | rt | 4 | 91 |
| NaH (1.1) | THF | 0 to rt | 1 | 96 |
Protocol 3: S-Alkylation using K(_2)CO(_3)
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add potassium carbonate (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.05 eq) and continue stirring at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts and wash with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired S-alkylated product.
Conclusion
The selection of an appropriate base is a critical parameter for the successful alkylation of nucleophiles with this compound. For moderately acidic nucleophiles such as phenols and thiols, as well as for secondary amines like indole, potassium carbonate in DMF or acetonitrile provides a reliable and high-yielding method. For less reactive nucleophiles or when milder conditions are preferred, stronger bases like sodium hydride can be employed to achieve excellent yields in shorter reaction times, although this requires more stringent anhydrous and inert conditions. Organic amine bases such as DIPEA and triethylamine are also effective, particularly for scavenging the acid byproduct, though they may lead to slightly lower yields compared to K(_2)CO(_3) or NaH in the examples provided. The protocols and data presented herein serve as a valuable guide for chemists in the selection of optimal reaction conditions for their specific synthetic needs.
Application Notes and Protocols: Solvent Effects on Reactions with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The reactivity and selectivity of its substitution reactions, particularly N-alkylation, are significantly influenced by the choice of solvent. Understanding these solvent effects is crucial for optimizing reaction conditions to maximize yield, minimize byproducts, and ensure stereochemical control. This document provides a detailed overview of the theoretical and practical considerations for selecting solvents in reactions involving this versatile building block.
Theoretical Background: Solvent Influence on Reaction Mechanisms
The reaction of this compound, a substituted benzyl bromide, with a nucleophile can proceed through either an S_N1 or S_N2 mechanism. The solvent plays a critical role in determining which pathway is favored.
-
S_N1 (Substitution Nucleophilic Unimolecular): This mechanism involves a two-step process with the formation of a carbocation intermediate. Polar protic solvents, such as alcohols, stabilize this charged intermediate through hydrogen bonding, thereby favoring the S_N1 pathway.
-
S_N2 (Substitution Nucleophilic Bimolecular): This is a one-step concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. Aprotic polar solvents, like DMF and DMSO, can solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity and favoring the S_N2 pathway. Non-polar aprotic solvents also favor the S_N2 mechanism.
The interplay between these mechanisms is a key consideration in reaction design.
Caption: Influence of solvent on S_N1 vs. S_N2 reaction pathways.
Quantitative Data Summary: Solvent Effects on N-Alkylation Reactions
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Predominant Mechanism | Expected Relative Rate | Expected Yield | Potential Side Reactions |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | S_N2 | Moderate to High | Good | |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | S_N2 | High | Good to Excellent | |
| Ethanol (EtOH) | 24.6 | Polar Protic | S_N1/S_N2 mixture | Moderate | Moderate to Good | Solvolysis (formation of ether byproduct)[1] |
| Tetrahydrofuran (THF) | 7.6 | Non-polar Aprotic | S_N2 | Moderate | Good | |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | S_N2 | Moderate | Good | |
| Toluene | 2.4 | Non-polar Aprotic | S_N2 | Low to Moderate | Moderate | |
| Xylene | 2.3 | Non-polar Aprotic | S_N2 | Low | Moderate | Requires higher temperatures[5] |
Note: The actual rates and yields will depend on the specific nucleophile, temperature, and concentration used. This table serves as a general guideline for solvent selection.
Experimental Protocols
The following are general protocols for N-alkylation reactions using this compound. These should be considered starting points and may require optimization.
Protocol 1: N-Alkylation in a Polar Aprotic Solvent (e.g., DMF)
This protocol is suitable for reactions expected to proceed via an S_N2 mechanism.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous Dimethylformamide (DMF)
-
Inorganic base (e.g., K₂CO₃ or Cs₂CO₃)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq.), anhydrous DMF, and the inorganic base (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of the benzyl bromide derivative dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation in a Polar Protic Solvent (e.g., Ethanol)
This protocol may be used when a mixture of S_N1 and S_N2 pathways is acceptable or desired.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous Ethanol (EtOH)
-
Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 eq.) and the organic base (1.2 eq.) in anhydrous ethanol.
-
Stir the solution at room temperature.
-
Add a solution of this compound (1.1 eq.) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Caption: General experimental workflow for N-alkylation.
Conclusion
The choice of solvent is a critical parameter in directing the outcome of reactions involving this compound. A careful consideration of the desired reaction mechanism, potential side reactions, and the properties of the nucleophile will enable the rational selection of a solvent system to achieve optimal results. The protocols and data presented herein provide a foundational guide for researchers to develop robust and efficient synthetic methodologies. Further optimization of reaction conditions for specific applications is encouraged.
References
Application Notes and Protocols for the Purification of Products from Benzyl 4-(bromomethyl)piperidine-1-carboxylate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Reactions involving this substrate, typically nucleophilic substitutions at the bromomethyl group, yield products that require robust purification to remove unreacted starting materials, byproducts, and reagents. These application notes provide detailed protocols for the purification of products derived from such reactions, focusing on common techniques like flash column chromatography and recrystallization.
Common Reactions and Potential Impurities
The primary reaction of this compound is nucleophilic substitution, where the bromide is displaced by a nucleophile (e.g., an amine, thiol, or alkoxide).
Potential Impurities Include:
-
Unreacted this compound: A common impurity if the reaction does not go to completion.
-
Excess Nucleophile: Often used to drive the reaction to completion.
-
Byproducts of Side Reactions: Such as elimination products or products from reaction with solvent or base.
-
Reagents and Catalysts: Any bases, phase-transfer catalysts, or other reagents used in the reaction.
-
Solvents: Residual solvents from the reaction and work-up.
A thorough understanding of the potential impurities is crucial for selecting the appropriate purification strategy.
Purification Strategies
The choice of purification method depends on the physical and chemical properties of the desired product and its impurities.
-
Aqueous Work-up/Extraction: An initial purification step to remove water-soluble impurities. A typical work-up involves quenching the reaction with water or an aqueous solution, followed by extraction of the product into an organic solvent. Washing the organic layer with brine can help to remove residual water.
-
Flash Column Chromatography: A highly effective technique for separating the desired product from impurities with different polarities. The choice of stationary phase (typically silica gel) and mobile phase is critical for achieving good separation.
-
Crystallization: A powerful method for purifying solid products. This technique relies on the differential solubility of the product and impurities in a given solvent system at different temperatures.
Data Presentation
The following tables summarize typical quantitative data for the purification of a representative product from the reaction of this compound with a primary amine, followed by flash chromatography and recrystallization.
Table 1: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Recommended Condition/Material | Rationale | Expected Purity (%) | Typical Recovery (%) |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard adsorbent for moderately polar compounds. | >95 | 80-95 |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient | Good for separating compounds of intermediate polarity. The gradient is optimized based on TLC analysis. | ||
| Elution Mode | Gradient Elution | Starts with a lower polarity to elute non-polar impurities, then increases polarity to elute the product. |
Table 2: Typical Parameters for Recrystallization Purification
| Parameter | Recommended Condition/Material | Rationale | Expected Purity (%) | Typical Recovery (%) |
| Solvent System | Ethanol/Water, Isopropanol/Hexanes, or Ethyl Acetate/Hexanes | A solvent in which the product is soluble at high temperatures and sparingly soluble at low temperatures. | >98 | 70-90 |
| Method | Hot filtration followed by slow cooling | Removes insoluble impurities and promotes the formation of well-defined crystals. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., DMF, THF), dilute the mixture with a larger volume of water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis to elute the product.
-
Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified (by chromatography) or crude solid product in a minimal amount of a hot solvent (e.g., ethanol). If the product is very soluble, add a co-solvent in which it is less soluble (e.g., water or hexanes) dropwise until turbidity persists.
-
Dissolution: In a larger flask, dissolve the bulk of the product in the minimum amount of the hot solvent system identified in the previous step.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
Caption: Logical workflow for purification via extraction and chromatography.
Column chromatography conditions for Benzyl 4-(bromomethyl)piperidine-1-carboxylate derivatives
An Application Note on the Purification of Benzyl 4-(bromomethyl)piperidine-1-carboxylate Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its derivatives are versatile intermediates in medicinal chemistry. The N-benzyl piperidine motif is a recognized pharmacophore present in numerous approved drugs and clinical candidates, valued for its structural flexibility and three-dimensional nature which can enhance target affinity and optimize physicochemical properties.[1] These compounds are key building blocks in the synthesis of a variety of biologically active molecules, including cholinesterase inhibitors for the potential treatment of Alzheimer's disease and PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3][4] Given their role as precursors to high-value pharmaceutical agents, obtaining these piperidine derivatives in high purity is crucial for the success of subsequent synthetic steps and for ensuring the reliability of biological data.
This document provides detailed protocols for the synthesis and purification of this compound using silica gel column chromatography, a fundamental technique for the separation of organic compounds.
Experimental Protocols
Synthesis of this compound
A plausible two-step synthesis for this compound involves the formation of the corresponding alcohol precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, followed by bromination.
Step 1: Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
This protocol is adapted from general procedures for the N-protection of piperidine derivatives.
-
Materials: 4-(Hydroxymethyl)piperidine, Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., triethylamine or sodium carbonate), and a solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.
-
Procedure:
-
Dissolve 4-(hydroxymethyl)piperidine in the chosen solvent system.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) and the base (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a biphasic system is used, separate the organic layer. If a single solvent is used, perform an aqueous workup by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. This product may be used directly in the next step or purified by column chromatography if necessary.
-
Step 2: Bromination of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
This protocol is a standard method for converting primary alcohols to alkyl bromides using phosphorus tribromide.
-
Materials: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, Phosphorus tribromide (PBr₃), and an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether.
-
Procedure:
-
Dissolve the crude Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification by Flash Column Chromatography
The crude product from the bromination step is then purified using flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or petroleum ether) is commonly used. The optimal starting polarity should be determined by TLC analysis of the crude product.
-
Protocol:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like DCM or the initial mobile phase.
-
Carefully apply the sample to the top of the silica bed.
-
Allow the sample to fully adsorb onto the silica.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase determined from the TLC analysis.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Data Presentation
The following tables provide typical parameters for the column chromatography of this compound derivatives.
Table 1: Recommended Column Chromatography Conditions
| Parameter | Recommended Condition/Material | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for moderately polar organic compounds.[5] |
| Mobile Phase System | Hexanes / Ethyl Acetate (EtOAc) | Good for separating compounds of intermediate polarity. |
| Elution Mode | Gradient Elution | A gradual increase in polarity (increasing % of EtOAc) often provides better separation and sharper peaks compared to isocratic elution. |
| Loading Technique | Dry or Wet Loading | Dry loading (adsorbing the compound onto a small amount of silica) is preferred for better resolution, especially for less soluble compounds. |
| Typical Gradient | Start with 5-10% EtOAc in Hexanes, gradually increasing to 20-30% EtOAc. | The exact gradient should be optimized based on TLC analysis of the crude mixture. |
| Expected Purity | >98% | Achievable with careful fraction collection and monitoring.[5] |
Table 2: Example TLC Rf Values for Related Piperidine Derivatives
| Compound Structure | Solvent System (v/v) | Rf Value |
| tert-Butyl 2-(4-acetylphenyl)piperidine-1-carboxylate | 10% Ethyl Acetate / Hexane | ~0.2-0.3 (estimated)[6] |
| Benzyl 2-(4-acetylphenyl)pyrrolidine-1-carboxylate | 20% Ethyl Acetate / Hexane | ~0.2-0.3 (estimated)[6] |
| 3-(4-bromophenyl)-2,2-dimethyl-N-(quinolin-8-yl)propanamide | 4% Ethyl Acetate / Hexane | 0.35[5] |
| General Carbamate Derivative | 9:1 Petrol / Acetone | 0.21[7] |
Application: Role in Modulating Cholinergic Signaling
Derivatives of this compound are precursors to potent acetylcholinesterase (AChE) inhibitors.[1][3][4] AChE is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). In conditions like Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, these compounds increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.
The diagram below illustrates the cholinergic signaling pathway and the mechanism of action of AChE inhibitors.
Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow from starting materials to the purified product.
Figure 2: Synthesis and Purification Workflow.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Spiro-piperidines using Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-piperidines represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. Their inherent three-dimensional and rigid spirocyclic framework offers distinct advantages in drug design, including enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, and the introduction of a spiro center can lead to novel chemical entities with unique pharmacological profiles. This document provides detailed protocols for the synthesis of a key class of spiro-piperidines, specifically spiro-oxindoles, utilizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate as a key building block.
Spiro-oxindoles, in particular, are found in a variety of natural products and have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthetic strategies outlined herein focus on the construction of the spiro[piperidine-4,3'-indolin]-2'-one core structure through the alkylation of oxindole derivatives with this compound.
General Synthetic Strategy
The primary approach for the synthesis of spiro[piperidine-4,3'-indolin]-2'-ones involves the nucleophilic substitution reaction between an oxindole and this compound. The reaction proceeds via the deprotonation of the oxindole at the C3 position to generate a nucleophilic enolate, which then attacks the electrophilic bromomethyl group of the piperidine derivative. This key carbon-carbon bond formation establishes the spirocyclic core. Subsequent chemical modifications can be performed to diversify the scaffold for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-((2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate
This protocol details the key alkylation step to form the spiro-piperidine precursor.
Materials:
-
Oxindole
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add oxindole (1.0 eq) and anhydrous DMF (or THF).
-
Stir the solution at room temperature and add a base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq, portion-wise at 0 °C).
-
Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the oxindole enolate.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF (or THF).
-
Add the solution of this compound dropwise to the oxindole enolate solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation:
| Entry | Oxindole Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxindole | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | 5-Fluorooxindole | NaH | THF | 60 | 8 | 82 |
| 3 | 5-Methoxyoxindole | K₂CO₃ | DMF | 80 | 14 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Deprotection and Further Functionalization
The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen can be removed to allow for further derivatization.
Materials:
-
Benzyl 4-((2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Methanol or Ethanol
-
Standard hydrogenation apparatus or balloon hydrogenation setup
-
Filtration apparatus (e.g., Celite pad)
Procedure (Hydrogenolysis):
-
Dissolve the Cbz-protected spiro-piperidine precursor (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected spiro-piperidine.
The resulting free amine can be further functionalized through various reactions such as acylation, alkylation, or sulfonylation to generate a library of diverse spiro-piperidine derivatives.
Visualizations
Synthetic Workflow for Spiro-Oxindoles
Caption: General synthetic workflow for the preparation of spiro-piperidine derivatives.
Logical Relationship of Spiro-piperidines in Drug Discovery
Caption: The role of spiro-piperidines in enhancing drug discovery outcomes.
Application Notes and Protocols: Benzyl 4-(bromomethyl)piperidine-1-carboxylate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable building block for targeting a wide range of biological receptors. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries based on such scaffolds, facilitating accelerated structure-activity relationship (SAR) studies in drug discovery.
Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a versatile bifunctional reagent. The benzyl carbamate (Cbz) group provides robust protection for the piperidine nitrogen, while the bromomethyl group serves as a reactive handle for immobilization or diversification. This application note details a protocol for the use of this compound in the solid-phase synthesis of a library of 4-(phenoxymethyl)piperidine derivatives, showcasing its utility in the efficient construction of novel chemical entities.
Core Principles of the Synthesis
The described solid-phase synthesis strategy involves a multi-step sequence:
-
Immobilization of Phenols: A diverse set of phenolic compounds is first attached to a solid support, typically a Wang resin, through an ester linkage. This step anchors the initial building blocks to the insoluble polymer matrix.
-
Alkylation with Piperidine Building Block: The resin-bound phenols are then alkylated with this compound. This key step introduces the piperidine moiety via a stable ether linkage.
-
Cleavage from Resin: The final products are cleaved from the solid support under acidic conditions, which simultaneously removes the Wang resin linker and liberates the desired 4-(phenoxymethyl)piperidine derivatives.
-
Optional N-Deprotection: The Cbz protecting group on the piperidine nitrogen can be removed in a subsequent step if the secondary amine is desired for further diversification in solution phase.
This approach allows for the efficient purification of intermediates by simple filtration and washing of the resin beads, and enables the parallel synthesis of a library of analogs by varying the initial phenolic building block.
Experimental Protocols
Materials and Reagents
-
Wang Resin (100-200 mesh, 1.0-1.5 mmol/g loading capacity)
-
Substituted Phenols (a diverse set of phenols for library generation)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Solid-phase synthesis vessels
-
Orbital shaker
Protocol 1: Immobilization of Phenols on Wang Resin
This protocol describes the attachment of a phenolic building block to the Wang resin.
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.2 mmol) in DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.
-
Activation Mixture Preparation: In a separate flask, dissolve the desired phenol (3.6 mmol, 3.0 eq.), DIC (3.6 mmol, 3.0 eq.), and DMAP (0.12 mmol, 0.1 eq.) in a minimal amount of DMF/DCM (1:1).
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the mixture on an orbital shaker at room temperature for 12-18 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading efficiency can be determined by cleaving a small amount of resin with TFA and quantifying the released phenol by UV-Vis spectroscopy or LC-MS.
Protocol 2: Alkylation with this compound
This protocol details the formation of the ether linkage with the piperidine building block.
-
Resin Swelling: Swell the phenol-loaded resin (from Protocol 1) in anhydrous DMF (15 mL) for 30 minutes.
-
Alkylation Reaction: Add this compound (3.0 eq. relative to resin loading) and K₂CO₃ (5.0 eq.) to the resin suspension.
-
Heating: Agitate the reaction mixture at 60 °C for 24 hours.
-
Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Washing: After completion, drain the solvent and wash the resin thoroughly with DMF (3 x 15 mL), water (2 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the final compound from the solid support.
-
Resin Swelling: Swell the dried resin from Protocol 2 in DCM (5 mL).
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL).
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by preparative HPLC to yield the desired 4-(phenoxymethyl)piperidine derivative.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the solid-phase synthesis of a small library of 4-(phenoxymethyl)piperidine derivatives.
| Phenol Substituent | Resin Loading (mmol/g) | Alkylation Yield (%) | Final Purity (%) | Overall Yield (%) |
| 4-Methoxy | 1.15 | 92 | >95 | 78 |
| 3-Chloro | 1.08 | 88 | >95 | 71 |
| 4-Cyano | 1.02 | 85 | >93 | 65 |
| 2-Methyl | 1.10 | 90 | >95 | 73 |
Yields and purities are determined by LC-MS analysis of the crude cleaved product against a standard.
Visualizations
Caption: Overall workflow for the solid-phase synthesis of a 4-(phenoxymethyl)piperidine library.
Caption: Key chemical transformations in the solid-phase synthesis protocol.
Application Notes and Protocols: Microwave-Assisted Synthesis with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of N-substituted piperidine derivatives utilizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4][5] These protocols are designed to be a valuable resource for researchers in drug discovery and medicinal chemistry, where the piperidine moiety is a prevalent scaffold.
Introduction
This compound is a key building block for the introduction of the 4-methylpiperidine moiety onto various molecular scaffolds. The piperidine ring is a common feature in many pharmaceuticals, and its derivatives are of significant interest in drug development.[6][7] Traditional N-alkylation reactions often require prolonged heating and can result in the formation of side products. Microwave-assisted synthesis provides a rapid and efficient alternative for the N-alkylation of amines and other nucleophiles with this reagent.[8][9][10] The use of microwave irradiation can lead to faster reaction optimization and the rapid generation of compound libraries for screening.[3][5][11][12]
Application: Rapid N-Alkylation of Amines
Microwave-assisted N-alkylation with this compound is a versatile method for the synthesis of a wide range of substituted piperidines. This approach is particularly beneficial in the early stages of drug discovery for the rapid synthesis of analogs for structure-activity relationship (SAR) studies. The high-speed synthesis allows for the exploration of a broader chemical space in a shorter amount of time.[5]
Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to overnight | 3 - 30 minutes[1][13] |
| Typical Yield | Moderate to good | Good to excellent[1][13][14] |
| Temperature Control | Less precise | Precise and uniform heating |
| Side Products | More prevalent | Minimized due to shorter reaction times |
| Solvent Usage | Often requires larger volumes | Can be performed with less solvent or solvent-free[4][8][13][14] |
Experimental Protocol: Microwave-Assisted N-Alkylation of Aniline with this compound
This protocol describes a general procedure for the microwave-assisted N-alkylation of aniline as a representative amine.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[9][10]
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)[9][10]
-
Microwave synthesis vial (2-5 mL) with a magnetic stir bar[11]
-
Microwave Synthesizer (e.g., Biotage® Initiator+)[11]
Procedure:
-
To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add aniline (1.1 mmol, 1.1 eq).
-
Add potassium carbonate (2.0 mmol, 2.0 eq) as the base.
-
Add 2 mL of N,N-dimethylformamide (DMF).
-
Cap the vial securely.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After the reaction is complete, cool the vial to below 50°C before opening.
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Results for N-Alkylation with Various Amines
| Entry | Amine | Product | Time (min) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Aniline | Benzyl 4-((phenylamino)methyl)piperidine-1-carboxylate | 15 | 120 | 92 | >95 |
| 2 | 4-Methoxyaniline | Benzyl 4-(((4-methoxyphenyl)amino)methyl)piperidine-1-carboxylate | 15 | 120 | 95 | >95 |
| 3 | Benzylamine | Benzyl 4-((benzylamino)methyl)piperidine-1-carboxylate | 10 | 100 | 89 | >95 |
| 4 | Morpholine | Benzyl 4-(morpholinomethyl)piperidine-1-carboxylate | 10 | 100 | 94 | >95 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification process.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. oatext.com [oatext.com]
- 5. The impact of microwave-assisted organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. mdpi.com [mdpi.com]
- 9. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 14. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: One-Pot Synthesis of N-Substituted Piperidines with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. Functionalization of the piperidine core allows for the fine-tuning of pharmacological properties, making the development of robust synthetic methodologies a key area of research. This document provides detailed protocols for the one-pot synthesis of N-substituted piperidine derivatives utilizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate. This process involves the direct N-alkylation of primary or secondary amines with the electrophilic bromomethyl group of the piperidine building block. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated. The resulting products retain the carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen, which can be removed in a subsequent step if desired, allowing for further diversification.
Core Concepts and Applications
The primary transformation described is a nucleophilic substitution reaction. The amine nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This method is a reliable and straightforward approach for synthesizing compounds containing a 4-(aminomethyl)piperidine moiety, a common structural motif in ligands for G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The Cbz-protected piperidine nitrogen ensures that alkylation occurs selectively at the desired amine.
Featured Synthetic Protocol: Direct N-Alkylation
This protocol describes a general and efficient one-pot procedure for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq, optional catalyst)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of TBAI (0.1 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration with respect to the limiting reagent).
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the solid residue with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-substituted piperidine product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the N-alkylation of various amines with alkyl bromides, analogous to the reaction with this compound. Yields are highly dependent on the specific amine substrate used.
| Entry | Amine Substrate | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ (2.0) | ACN | 80 | 24 | 85-95 |
| 2 | Morpholine | K₂CO₃ (2.5) | DMF | 70 | 18 | 80-90 |
| 3 | Aniline | K₂CO₃ (3.0) | ACN | 80 | 24 | 65-75 |
| 4 | Piperidin-4-ol | K₂CO₃ (1.0) | ACN | Reflux | 24 | 72-99[1] |
| 5 | Diethylamine | Et₃N (1.5) | DMF | 25 | 16 | 70-85 |
Visualizations
Reaction Scheme
Caption: General scheme for the N-alkylation of amines.
Experimental Workflow
Caption: One-pot N-alkylation experimental workflow.
Logical Relationships in One-Pot Synthesis
Caption: Logical steps within the one-pot reaction vessel.
References
Troubleshooting & Optimization
Preventing over-alkylation with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Welcome to the technical support center for Benzyl 4-(bromomethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize alkylation reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a versatile bifunctional molecule. It contains a piperidine ring protected with a benzyl carbamate group and a reactive bromomethyl group. It is primarily used as an alkylating agent to introduce a protected piperidine methyl moiety onto various nucleophiles, such as amines, phenols, and thiols. This is a common strategy in the synthesis of complex molecules, including pharmaceutical agents like Donepezil analogues.[1][2]
Q2: What is "over-alkylation" and why is it a problem with this reagent?
Over-alkylation refers to the undesired multiple additions of the alkylating agent to a single nucleophile. For instance, a primary amine can be mono-alkylated to form a secondary amine, which can then be further alkylated to form a tertiary amine. In some cases, this can proceed to form a quaternary ammonium salt.[3] Over-alkylation is a common side reaction that reduces the yield of the desired mono-alkylated product and complicates purification.[4]
Q3: How can I prevent over-alkylation when using this compound?
Preventing over-alkylation requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Using a slight excess of the nucleophile relative to the alkylating agent can favor mono-alkylation.
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture containing the nucleophile helps to maintain a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation, which often has a higher activation energy.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the selectivity of the reaction. Weaker bases and less polar solvents can sometimes favor mono-alkylation.[5]
-
Protecting Groups: For substrates with multiple nucleophilic sites, using a protecting group strategy is highly effective. For example, to selectively alkylate a secondary amine in the presence of a primary amine, the primary amine can be protected with a group like Boc (tert-butoxycarbonyl).[3]
Q4: What are the common byproducts in reactions with this reagent?
Besides the over-alkylation products, other potential byproducts can include elimination products, especially if a strong, sterically hindered base is used. Hydrolysis of the benzyl carbamate protecting group can also occur under certain conditions, though it is generally stable to many reaction conditions.
Q5: How can I monitor the progress of my alkylation reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to distinguish between mono- and di-alkylated products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive alkylating agent. 2. Insufficiently nucleophilic substrate. 3. Inappropriate base or solvent. 4. Reaction temperature is too low. | 1. Check the purity and integrity of this compound. 2. Use a stronger base to deprotonate the nucleophile. 3. Screen different solvents to improve solubility and reactivity. 4. Gradually increase the reaction temperature while monitoring for side product formation. |
| Significant over-alkylation observed | 1. Stoichiometry favors di-alkylation (excess alkylating agent). 2. Rapid addition of the alkylating agent. 3. Reaction temperature is too high. 4. The mono-alkylated product is more nucleophilic than the starting material. | 1. Use a 1.1 to 2-fold excess of the nucleophile. 2. Add the alkylating agent dropwise or via a syringe pump over an extended period. 3. Lower the reaction temperature. 4. Consider a protecting group strategy if applicable. |
| Formation of multiple unidentified spots on TLC | 1. Decomposition of starting materials or products. 2. Presence of impurities in the starting materials. 3. Undesired side reactions (e.g., elimination). | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify starting materials before use. 3. Use a non-nucleophilic, weaker base. Analyze byproducts by LC-MS to identify their structures and adjust reaction conditions accordingly. |
| Difficulty in purifying the desired product | 1. Similar polarity of the desired product and byproducts (e.g., mono- and di-alkylated products). 2. Product is water-soluble. | 1. Optimize column chromatography conditions (e.g., use a shallow solvent gradient, try different solvent systems). Consider preparative HPLC for difficult separations. 2. If the product is basic, it may be in the aqueous phase as a salt. Basify the aqueous layer and extract with an organic solvent. |
Experimental Protocols
Protocol 1: Mono-N-Alkylation of a Primary Amine
This protocol is a general guideline for the selective mono-alkylation of a primary amine using this compound.
Materials:
-
Primary amine (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at room temperature for 15 minutes.
-
Dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the stirring amine solution over 1-2 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Similar Reactions:
| Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | KOH | Toluene | 110 | 6 | 90-99 | [7] |
| 4-Aminomethylpiperidine | Benzyl bromide | K₂CO₃ | DMF | RT | 12-24 | N/A | [3] |
Protocol 2: O-Alkylation of a Phenol
This protocol provides a general method for the O-alkylation of a phenolic substrate.
Materials:
-
Phenol (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol, cesium carbonate, and anhydrous acetonitrile.
-
Heat the mixture to reflux with stirring.
-
Dissolve this compound in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Similar Reactions:
| Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Benzyl alcohol | Basic metal oxide | Vapor phase | 300-600 | N/A | >85 | [8] |
| 2-Naphthol | Benzyl chloride | K₂CO₃ | Acetonitrile | Reflux | N/A | N/A | [9] |
Visualizations
References
- 1. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. rsc.org [rsc.org]
- 8. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 9. Selective O-methylation of phenols and benzyl alcohols in simple pyridinium based ionic liquids | Semantic Scholar [semanticscholar.org]
Technical Support Center: Benzyl 4-(bromomethyl)piperidine-1-carboxylate in Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate as an alkylating agent. The following information is designed to help you anticipate and address potential side reactions, thereby optimizing your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses the most common problems encountered during alkylation reactions with this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Alkylated Product
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress closely using TLC, LC-MS, or GC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a catalyst (e.g., NaI, KBr). | Full consumption of the starting nucleophile and maximization of the desired product. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO. | A homogeneous reaction mixture should lead to improved reaction rates and yields. |
| Suboptimal Base | The choice and amount of base are critical. Use a non-nucleophilic base of appropriate strength (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA) to neutralize the HBr byproduct without competing with the nucleophile. Ensure at least one equivalent of base is used. | Efficient neutralization of acid byproduct, preventing protonation and deactivation of the nucleophile. |
| Degradation of the Alkylating Agent | This compound can be sensitive to prolonged heating or strong basic conditions. Consider adding the alkylating agent slowly to the reaction mixture at a controlled temperature. | Minimized degradation of the alkylating agent, leading to higher product yield. |
Issue 2: Formation of Multiple Products (Product Mixture)
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Over-alkylation (Quaternary Salt Formation) | If the nucleophile is a primary or secondary amine, the initially formed product can be more nucleophilic than the starting material, leading to a second alkylation and the formation of a quaternary ammonium salt.[1] To minimize this, use a slight excess of the amine nucleophile relative to the alkylating agent. Also, consider slow, dropwise addition of the alkylating agent to keep its concentration low. | Preferential formation of the mono-alkylated product over the di-alkylated quaternary salt. |
| Elimination Byproduct (Hofmann Elimination) | The use of a strong, sterically hindered base can promote the elimination of HBr from the bromomethyl group, leading to the formation of a methylene piperidine derivative.[2][3] Use a weaker, non-hindered base (e.g., K₂CO₃) and maintain a moderate reaction temperature. | Favoring the SN2 substitution pathway over the E2 elimination pathway. |
| Intramolecular Cyclization (Spiro-compound formation) | Under certain conditions, particularly with strong bases, the enolate of the carbamate or a deprotonated intermediate could potentially attack the electrophilic bromomethyl group, leading to an intramolecular cyclization product. While less common, it is a possibility. Using a non-nucleophilic base and controlled temperature can mitigate this. | Formation of the desired intermolecular alkylation product. |
| Cleavage of the Cbz Protecting Group | The benzyloxycarbonyl (Cbz) group is generally stable to mild bases but can be cleaved under harsh acidic or strongly basic conditions, or in the presence of certain transition metal catalysts.[4][5][6][7] Avoid these conditions if the integrity of the Cbz group is required for subsequent synthetic steps. | Retention of the Cbz protecting group on the piperidine nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound for N-alkylation of a primary amine?
A1: The most common side products are the di-alkylated product (a tertiary amine where two molecules of the piperidine reagent have reacted with the primary amine) and the subsequent quaternary ammonium salt. Formation of an elimination byproduct, although less common with primary alkyl bromides, can also occur, especially with strong, bulky bases.
Q2: How can I prevent the formation of the quaternary ammonium salt?
A2: To minimize over-alkylation and the formation of the quaternary ammonium salt, you can employ several strategies:
-
Control Stoichiometry: Use a molar excess of the amine nucleophile relative to this compound.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: Is the Cbz protecting group stable during the alkylation reaction?
A3: The Cbz (benzyloxycarbonyl) group is generally stable under the neutral or mildly basic conditions typically used for N-alkylation.[4][5][6] However, it is sensitive to strong acids, strong bases, and hydrogenolysis (catalytic hydrogenation).[4] Therefore, if your reaction conditions involve these elements, you may observe cleavage of the Cbz group.
Q4: Can this reagent undergo self-condensation or polymerization?
A4: While unlikely under standard alkylation conditions with a nucleophile present, in the presence of a strong base and absence of a suitable nucleophile, there is a possibility of intermolecular reactions between molecules of this compound, leading to oligomeric or polymeric byproducts. This is another reason to ensure the presence of your target nucleophile and to control the addition of the base.
Q5: What is the best solvent for alkylation reactions with this reagent?
A5: Polar aprotic solvents are generally preferred for SN2 reactions. Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are good choices as they can dissolve the reactants and facilitate the substitution reaction. The choice of solvent may also depend on the solubility of your specific nucleophile.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general starting point for the N-alkylation of a primary amine with this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Primary amine (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine and the solvent.
-
Add potassium carbonate to the mixture and stir for 15 minutes at room temperature.
-
Dissolve this compound in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension over 30 minutes.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways in the alkylation of an amine.
Caption: A troubleshooting workflow for optimizing alkylation reactions.
References
- 1. N-carbamate protected alpha-amidoalkyl-p-tolylsulfones: convenient substrates in the aza-Morita-Baylis-Hillman reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise formation of 4-benzyl piperidines and related derivatives using a Suzuki protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. manchesterorganics.com [manchesterorganics.com]
Technical Support Center: N-Alkylation with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize the N-alkylation of your target amine with Benzyl 4-(bromomethyl)piperidine-1-carboxylate to achieve higher yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation reaction, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My N-alkylation reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in N-alkylation reactions can be attributed to several factors, ranging from the reactivity of the starting materials to suboptimal reaction conditions. Here are the key areas to investigate:
-
Incomplete Deprotonation of the Amine: For the N-alkylation to proceed, the amine nucleophile must be sufficiently deprotonated. If you are using a weak base with a weakly nucleophilic amine, the equilibrium may not favor the deprotonated form, leading to a sluggish or incomplete reaction.[1]
-
Solution: Consider using a stronger base. For less reactive amines, strong bases like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can ensure complete deprotonation.[1][2][3] For many reactions, however, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and often safer to handle.[1][4][5] Cs₂CO₃ is often reported to be highly effective.[1]
-
-
Poor Reactivity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[6]
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate.[4] If the reaction is slow at room temperature, gradually increasing the temperature while monitoring for byproduct formation is a good strategy.[6]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the amine and the base.[1][5] A solvent that does not fully dissolve the reactants can lead to a stalled reaction.[4]
-
-
Reagent Purity: The presence of water or other impurities in the reactants or solvent can interfere with the reaction, especially when using strong bases like NaH.[4]
-
Solution: Ensure that all reagents and solvents are pure and anhydrous.[4]
-
-
Workup and Purification Issues: The desired product might be lost during extraction and purification steps, particularly if it has some solubility in the aqueous phase.
-
Solution: Optimize your workup procedure. This may involve adjusting the pH of the aqueous layer or using a different extraction solvent.
-
Question 2: I am observing significant amounts of over-alkylation, leading to the formation of quaternary ammonium salts. How can I minimize this side reaction?
Answer:
Over-alkylation is a common side reaction, especially when the mono-alkylated product is more nucleophilic than the starting amine.[6] Here are several strategies to favor mono-alkylation:
-
Control Stoichiometry: Using an excess of the amine compared to this compound can favor the mono-alkylation product.[4][6] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation and quaternization.[6]
-
Slow Addition of the Alkylating Agent: Adding the this compound solution dropwise to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[4][7] Using a syringe pump for very slow addition can be particularly effective.[7]
-
Lower Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second alkylation step.[6]
-
Choice of Solvent: Using a less polar solvent can sometimes help to reduce the rate of subsequent alkylations.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation with this compound?
A1: The optimal base depends on the pKa of the amine you are alkylating.
-
For highly acidic N-H bonds (e.g., indoles, carbazoles): Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF are often preferred to ensure complete deprotonation.[2][3]
-
For primary and secondary amines: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective and easier to handle.[4][5][8] DIPEA (N,N-Diisopropylethylamine) is also a common choice as it is a non-nucleophilic organic base that can scavenge the HBr formed during the reaction.
Q2: Which solvent is recommended for this reaction?
A2: Polar aprotic solvents are generally the best choice for N-alkylation reactions.
-
Acetonitrile (MeCN): A versatile solvent that works well with carbonate bases.[4][7]
-
N,N-Dimethylformamide (DMF): Excellent for dissolving a wide range of reactants and bases, including NaH.[1][2][3]
-
Dimethyl sulfoxide (DMSO): Another highly polar aprotic solvent that can be effective.[1]
-
Tetrahydrofuran (THF): Often used with strong bases like NaH.[1][2][3]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can observe the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[4]
Data Presentation
The following tables provide an illustrative summary of how different reaction parameters can influence the yield of N-alkylation reactions. Note that the exact yields will vary depending on the specific amine substrate.
Table 1: Effect of Base on N-Alkylation Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | MeCN | 80 | 60-85 | A common and effective choice for many amines.[4] |
| Cs₂CO₃ | DMF | Room Temp - 60 | 70-95 | Often gives higher yields, especially for less reactive systems.[1] |
| NaH | THF/DMF | 0 - Room Temp | 50-90 | Requires strictly anhydrous conditions.[1][2][3] |
| DIPEA | MeCN | 80 | 55-80 | Good for acid-sensitive substrates. |
Table 2: Effect of Solvent on N-Alkylation Yield
| Solvent | Base | Temperature (°C) | Typical Yield Range (%) | Notes |
| Acetonitrile (MeCN) | K₂CO₃ | 80 | 60-85 | Good for many reactions, easy to remove.[4] |
| DMF | Cs₂CO₃ | 60 | 70-95 | High boiling point, excellent solvating power.[1] |
| THF | NaH | Room Temp | 50-85 | Lower boiling point than DMF, suitable for reactions at or below room temperature.[1][2][3] |
| DMSO | K₂CO₃ | 80 | 65-90 | Very high boiling point, can be difficult to remove.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
-
To a dry round-bottom flask, add the amine (1.0 eq.) and anhydrous acetonitrile (10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq.).[9]
-
To the stirred suspension, add a solution of this compound (1.1 eq.) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.[4]
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.[9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Procedure for N-Alkylation using Sodium Hydride (for less reactive amines)
Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous DMF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the amine (1.0 eq.) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.[1]
-
Cool the mixture back to 0 °C and add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the N-alkylation reaction.
Caption: Troubleshooting guide for low N-alkylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing the Reactivity of Benzyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(bromomethyl)piperidine-1-carboxylate. The information is designed to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in chemical synthesis, particularly in alkylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor solubility of reagents: The starting materials may not be fully dissolved in the chosen solvent, leading to incomplete reaction. | Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved. |
| Low reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. | Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS. | |
| Degradation of the starting material: this compound can be sensitive to certain conditions. | Ensure the use of anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Side Products | Di-alkylation of the nucleophile: If the nucleophile has multiple reactive sites, over-alkylation can occur. | Use a molar excess of the nucleophile relative to this compound. Add the alkylating agent slowly to the reaction mixture. |
| Cleavage of the Cbz protecting group: The benzyloxycarbonyl (Cbz) group can be sensitive to acidic or reductive conditions. | Avoid strongly acidic conditions. If reductive cleavage is a concern (e.g., during subsequent reaction steps), consider alternative deprotection methods for other functional groups. For instance, thiol-mediated deprotection has been shown to be effective for Cbz cleavage in the presence of sensitive functionalities.[1] | |
| Formation of elimination product: Strong bases can promote the elimination of HBr to form an exocyclic methylene compound. | Use a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient base: The acid byproduct (HBr) generated during the reaction can protonate the nucleophile or the product, halting the reaction. | Ensure a sufficient amount of base (at least one equivalent, often 1.5-2 equivalents) is used to neutralize the acid formed. |
| Reversible reaction: The reaction may be in equilibrium, preventing full conversion to the product. | Use a base that forms an insoluble salt with the HBr byproduct, effectively removing it from the reaction mixture and driving the equilibrium towards the product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: The primary reactive site is the bromomethyl group at the 4-position of the piperidine ring. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the alkylation of a wide variety of nucleophiles, such as amines, phenols, thiols, and carbanions.
Q2: How stable is this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Like many benzyl bromides, it can be a lachrymator and should be handled with appropriate personal protective equipment in a fume hood. It may be sensitive to moisture and light over extended periods.
Q3: What are the typical reaction conditions for an alkylation reaction using this compound?
A3: A typical alkylation reaction involves dissolving the nucleophile and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine) in an aprotic polar solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). This compound is then added, and the reaction mixture is stirred at room temperature or heated to facilitate the reaction. Progress is monitored by techniques like TLC or LC-MS.
Q4: Can the Cbz protecting group be cleaved during the alkylation reaction?
A4: The Cbz (benzyloxycarbonyl) group is generally stable under the basic conditions used for alkylation. However, it is sensitive to strong acids and catalytic hydrogenation.[1][3] If subsequent steps in the synthesis involve these conditions, the Cbz group will likely be removed. Care should be taken to choose reaction conditions that are compatible with the Cbz group if its retention is desired.
Q5: What are some common side reactions to be aware of?
A5: Besides the potential for di-alkylation and Cbz-group cleavage mentioned in the troubleshooting guide, other possible side reactions include elimination of HBr to form the corresponding exocyclic alkene, especially in the presence of strong, hindered bases. Hydrolysis of the bromide to the corresponding alcohol can occur if significant water is present in the reaction mixture.
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the primary amine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile or DMF and stir the suspension for 15 minutes at room temperature.
-
In a separate vial, dissolve this compound in a minimal amount of the reaction solvent.
-
Slowly add the solution of this compound to the stirred suspension of the amine and base.
-
Heat the reaction mixture to 60-80 °C and monitor its progress using TLC or LC-MS.
-
Upon completion (typically when the starting amine is consumed), cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow for N-Alkylation
Caption: A typical workflow for the N-alkylation of a primary amine.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Benzyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(bromomethyl)piperidine-1-carboxylate. The following information is intended to help resolve common issues encountered during its use in chemical synthesis, particularly concerning the removal of unreacted starting material from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges in removing unreacted this compound stem from its relatively low volatility, making it difficult to remove by simple evaporation, and its potential for co-elution with desired products during chromatographic purification if they have similar polarities. Its reactivity also means it can degrade or react with certain work-up reagents if not handled correctly.
Q2: What are the general physical and chemical properties of this compound that are relevant for its removal?
A2: this compound is a reactive alkylating agent. The presence of the carbobenzyloxy (Cbz) protecting group and the benzyl moiety makes the molecule relatively nonpolar and soluble in a range of common organic solvents. It is expected to be a high-boiling liquid or a solid at room temperature. The benzyl bromide functional group is susceptible to nucleophilic attack, which can be exploited for its removal.
Q3: Can I use a simple aqueous wash to remove unreacted this compound?
A3: A simple aqueous wash is unlikely to be effective in removing this compound as it is not readily water-soluble. However, extractive work-up using aqueous solutions of acids or bases can be employed to remove byproducts or unreacted starting materials that have been chemically modified.
Q4: Is vacuum distillation a viable method for removing this compound?
A4: While vacuum distillation can be used to remove benzyl bromide, it may not be suitable for this compound due to its higher molecular weight and likely high boiling point.[1] There is also a risk of thermal decomposition, especially if the desired product is also thermally sensitive.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of your reaction mixture.
Issue 1: Unreacted this compound remains in the product after standard work-up.
-
Possible Cause: The unreacted starting material has similar solubility properties to the desired product, leading to its persistence through a simple extraction.
-
Troubleshooting Strategy 1: Chemical Quenching (In-situ Derivatization)
-
Principle: Convert the unreacted benzyl bromide into a more polar or reactive compound that can be easily separated by extraction or chromatography.
-
Recommended Protocols:
-
Quenching with an Amine: Add a slight excess of a primary or secondary amine, such as triethylamine or aqueous ammonia, to the reaction mixture.[1][2] The resulting quaternary ammonium salt or benzylamine derivative is typically more polar and can be removed with an acidic aqueous wash.
-
Hydrolysis with Aqueous Base: Treat the reaction mixture with an aqueous solution of a base like sodium hydroxide. This will hydrolyze the benzyl bromide to the corresponding benzyl alcohol, which can be more easily separated by chromatography due to its increased polarity.[2][3][4][5]
-
-
-
Troubleshooting Strategy 2: Optimized Liquid-Liquid Extraction
-
Principle: Exploit subtle differences in solubility between the unreacted starting material and the desired product.
-
Recommended Protocol:
-
After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
A dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.
-
A saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and remove acidic byproducts.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Issue 2: Co-elution of unreacted this compound with the product during column chromatography.
-
Possible Cause: The polarity of the unreacted starting material and the desired product are too similar for effective separation with the chosen solvent system.
-
Troubleshooting Strategy: Optimization of Flash Chromatography Conditions
-
Principle: Fine-tune the mobile phase composition to maximize the difference in retention times (ΔRf) between the two compounds.
-
Recommended Protocol:
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. Start with a nonpolar eluent (e.g., hexane/ethyl acetate mixtures) and gradually increase the polarity. The goal is to find a solvent system where the Rf values of the product and the unreacted starting material are significantly different.
-
Solvent System Selection: For N-Cbz protected compounds, gradients of ethyl acetate in hexane or dichloromethane in methanol are often effective.[4]
-
Column Chromatography: Pack a silica gel column and elute with the optimized solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
-
Data Presentation
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Notes |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | High | The presence of the benzyl and Cbz groups suggests good solubility in these common organic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings in the molecule should facilitate solubility in aromatic solvents. |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The molecule is largely nonpolar and lacks significant hydrogen bonding capability with protic solvents. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents. |
Experimental Protocols
Protocol 1: Chemical Quenching and Extractive Work-up
-
Reaction Quenching: Upon completion of the primary reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Quenching Agent: Slowly add 1.5 equivalents (relative to the initial amount of this compound) of triethylamine.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the unreacted benzyl bromide.
-
Dilution: Dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of organic layer)
-
Saturated aqueous NaHCO₃ (2 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be further purified by column chromatography if necessary.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product from the work-up in a minimal amount of dichloromethane or the chromatography eluent.
-
TLC Analysis: Spot the crude mixture on a silica gel TLC plate and develop it with a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots under UV light. Adjust the solvent polarity to achieve good separation between the product and any remaining starting material (aim for a ΔRf of at least 0.2).
-
Column Preparation: Prepare a silica gel column equilibrated with the chosen nonpolar eluent system.
-
Loading and Elution: Load the sample onto the column and elute with the optimized solvent system. A gradient elution (gradually increasing the proportion of the more polar solvent) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Decision workflow for selecting a purification strategy.
References
Technical Support Center: Reactions with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(bromomethyl)piperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on byproduct formation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Product
Q: My N-alkylation reaction with this compound is giving a low yield of the desired product. What are the potential causes and how can I improve the yield?
A: Low yields in N-alkylation reactions are a common issue and can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction conditions.
Possible Causes and Recommended Actions:
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time. The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction with alkyl bromides. | Drive the reaction to completion and increase the conversion of starting materials to the desired product. |
| Poor Solubility of Reactants | Ensure all reactants, including the base, are soluble in the chosen solvent. Polar aprotic solvents like DMF and acetonitrile are generally good choices for N-alkylation.[1] If solubility is an issue, consider switching to a solvent in which all components are soluble, such as DMSO. | Improved reaction kinetics and higher conversion rates due to better interaction between reactants. |
| Suboptimal Base | The choice of base is critical. For N-alkylation of amines, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. The strength and steric hindrance of the base can influence the reaction outcome. | A suitable base will efficiently deprotonate the nucleophile without promoting side reactions. |
| Formation of Byproducts | Significant byproduct formation will naturally lower the yield of the desired product. See the dedicated sections below on specific byproducts like over-alkylation and elimination. | By minimizing side reactions, the yield of the target N-alkylated product will be enhanced. |
Issue 2: Presence of a Higher Molecular Weight Impurity (Over-alkylation)
Q: I am observing a byproduct with a higher molecular weight than my expected product. Could this be an over-alkylation product, and how can I prevent its formation?
A: Yes, a higher molecular weight impurity often corresponds to an over-alkylation product, specifically the formation of a quaternary ammonium salt. This occurs when the already N-alkylated piperidine product, which is still nucleophilic, reacts with another molecule of this compound.
Strategies to Minimize Over-alkylation:
| Strategy | Detailed Protocol | Rationale |
| Control Stoichiometry | Use a slight excess of the amine nucleophile relative to this compound (e.g., 1.1 to 1.5 equivalents of the amine). | This ensures that the electrophile is more likely to react with the starting amine rather than the alkylated product.[1] |
| Slow Addition of Alkylating Agent | Add the this compound solution dropwise to the reaction mixture containing the amine and base over an extended period.[2] | This maintains a low concentration of the alkylating agent throughout the reaction, disfavoring the second alkylation step. |
| Lower Reaction Temperature | Run the reaction at a lower temperature (e.g., room temperature or 0 °C) if the reaction rate is still reasonable. | The activation energy for the second alkylation is often higher, and lower temperatures can help to suppress this side reaction. |
DOT Script for Over-alkylation Pathway
Caption: Formation of a quaternary ammonium salt byproduct through over-alkylation.
Issue 3: Presence of an Impurity with the Same Mass as the Starting Material or Product
Q: My analysis shows an impurity with a similar or identical mass to my starting material or product. What could this be?
A: An impurity with the same mass could be an isomer of your desired product, most likely the elimination byproduct, Benzyl 4-methylenepiperidine-1-carboxylate. This occurs via an E2 elimination mechanism, which competes with the desired SN2 (N-alkylation) pathway.
Factors Favoring Elimination and Mitigation Strategies:
| Factor Favoring Elimination | Mitigation Strategy |
| Strong, Sterically Hindered Bases | Use a weaker, non-hindered base such as sodium bicarbonate or potassium carbonate.[3] |
| High Reaction Temperatures | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent Choice | Polar aprotic solvents like DMF or acetonitrile generally favor SN2 over E2. Protic solvents can sometimes promote elimination. |
DOT Script for SN2 vs. E2 Pathway
Caption: Competing SN2 (alkylation) and E2 (elimination) reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A: The most common byproducts are typically:
-
Over-alkylation Product (Quaternary Ammonium Salt): Formed when the desired N-alkylated product reacts further with the starting material. This is more prevalent when using an excess of the alkylating agent.[1]
-
Elimination Product (Benzyl 4-methylenepiperidine-1-carboxylate): Results from a competing E2 elimination reaction, often promoted by strong or sterically hindered bases.[3][4]
-
Dimerization Product: In some cases, the piperidine nitrogen of one molecule can act as a nucleophile and react with the bromomethyl group of another molecule, leading to a dimer. This is generally a minor byproduct.
Q2: Can the Carboxybenzyl (Cbz) protecting group be cleaved under typical N-alkylation conditions?
A: The Cbz group is generally stable under the basic and mildly acidic conditions used for many N-alkylation reactions.[5] It is robust towards bases like K₂CO₃, TEA, and DIPEA. Cleavage of the Cbz group typically requires specific conditions such as catalytic hydrogenation (e.g., Pd/C, H₂) or strong acidic conditions (e.g., HBr in acetic acid), which are not usually employed during N-alkylation.[5] Therefore, cleavage of the Cbz group is an unlikely source of byproduct formation under standard alkylation protocols.
Q3: How does the choice of solvent affect byproduct formation?
A: The solvent can significantly influence the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react. They typically favor the desired N-alkylation over elimination.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the cation and the nucleophile, potentially slowing down the SN2 reaction. In some cases, they may favor elimination pathways.
Q4: I am reacting this compound with a molecule containing both an amine and a hydroxyl group. What will be the major product?
A: Benzyl bromide is a reactive alkylating agent that can react with various nucleophiles. Generally, amines are more nucleophilic than alcohols, so N-alkylation is expected to be the major pathway. However, O-alkylation can occur as a side reaction, especially if the hydroxyl group is more sterically accessible or if its acidity is increased by neighboring functional groups. To favor N-alkylation, it is advisable to use reaction conditions that enhance the nucleophilicity of the amine, such as the use of a suitable base to deprotonate it.
Q5: What is the best way to purify the final product and remove unreacted this compound?
A: Unreacted this compound can often be removed using the following techniques:
-
Aqueous Workup: Washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) can help to hydrolyze and remove some of the unreacted benzyl bromide.
-
Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired product from unreacted starting material and byproducts, due to differences in polarity.
-
Scavenger Reagents: In some cases, adding a scavenger resin or a small molecule with a highly nucleophilic group (like a thiol or an excess of a simple amine) after the reaction is complete can react with the remaining benzyl bromide, converting it into a more easily separable compound.
Experimental Protocols
General Protocol for N-Alkylation:
-
To a solution of the amine (1.1 mmol) in a suitable anhydrous solvent (e.g., DMF, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a base (e.g., K₂CO₃, 2.0 mmol).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT Script for a General Experimental Workflow
Caption: A typical experimental workflow for N-alkylation reactions.
References
- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate. The primary focus is on optimizing the reaction temperature for the bromination of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, a critical step in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound from its corresponding alcohol?
A1: The most prevalent method is the Appel reaction, which converts a primary alcohol to an alkyl bromide using a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄).[1][2] This reaction is favored for its mild conditions, making it suitable for substrates with sensitive functional groups.[1][2]
Q2: What is the optimal reaction temperature for the Appel reaction in this synthesis?
A2: The Appel reaction is typically initiated at a low temperature, most commonly 0 °C, to control the initial exothermic reaction between triphenylphosphine and carbon tetrabromide.[3] The reaction mixture is then often allowed to warm to room temperature and stirred for a period to ensure completion. The optimal temperature profile can vary depending on the specific substrate and scale of the reaction.
Q3: What are the main side products to expect, and how do they affect the reaction?
A3: The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO).[4][5] TPPO is a high-boiling solid and its removal from the reaction mixture can be challenging, often requiring chromatographic purification. In some cases, elimination reactions can occur, leading to the formation of unsaturated byproducts, especially if the reaction temperature is too high.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A common mobile phase for this analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting material (the alcohol) and the appearance of the product spot (the alkyl bromide) and the triphenylphosphine oxide byproduct will indicate the reaction's progression.
Q5: What are the safety precautions for handling the reagents involved?
A5: Carbon tetrabromide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Triphenylphosphine is an irritant. Standard laboratory safety practices should be followed throughout the experimental procedure.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on optimizing the reaction temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Reaction temperature too low: The reaction may not have sufficient energy to proceed to completion. | 1. Ensure the reaction is allowed to warm to room temperature after the initial cooling phase.2. If the reaction stalls at room temperature (as monitored by TLC), gentle heating (e.g., to 40-50 °C) can be considered, but with caution to avoid side reactions. |
| Moisture in the reaction: The reagents, particularly triphenylphosphine, can react with water, reducing their effectiveness. | 1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete reaction: The reaction time may be insufficient. | 1. Continue to monitor the reaction by TLC until the starting material is consumed.2. If the reaction is sluggish, consider extending the reaction time at room temperature. | |
| Formation of significant side products | Reaction temperature too high: Elevated temperatures can promote elimination or other side reactions. | 1. Maintain a low initial temperature (0 °C) during the addition of reagents.2. Avoid excessive heating. If warming is necessary, do so gradually and monitor for the formation of new spots on the TLC plate. |
| Incorrect stoichiometry: An excess of triphenylphosphine or carbon tetrabromide can lead to the formation of other byproducts. | 1. Carefully measure and use the correct stoichiometry of reagents as outlined in the protocol. | |
| Difficulty in purifying the product | Presence of triphenylphosphine oxide: This byproduct can co-elute with the product during chromatography. | 1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider alternative purification methods, such as precipitation of the triphenylphosphine oxide by adding a non-polar solvent like hexane or by forming a complex with metal salts like magnesium chloride.[5] |
Experimental Protocol: Bromination of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
This protocol is a representative example based on the principles of the Appel reaction.
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Add triphenylphosphine (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Troubleshooting Workflow
References
Impact of steric hindrance in reactions with Benzyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions with Benzyl 4-(bromomethyl)piperidine-1-carboxylate, with a particular focus on the impact of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
The primary reactive site for nucleophilic attack is the benzylic bromide. This position is significantly more labile than other positions on the molecule, allowing for selective chemical transformations.
Q2: How does the structure of this compound contribute to steric hindrance?
The bulky benzyl 4-carboxylate group attached to the piperidine nitrogen creates significant steric congestion around the 4-(bromomethyl) substituent. This steric bulk can impede the approach of nucleophiles to the electrophilic carbon of the bromomethyl group, potentially slowing down reaction rates and lowering yields.
Q3: What types of reactions are commonly performed with this compound?
This compound is a versatile building block, frequently used in nucleophilic substitution reactions to introduce the N-Boc-4-methylpiperidine moiety. Common applications include the synthesis of ligands for G-protein coupled receptors (GPCRs), such as dopamine and sigma-1 (σ1) receptors, which are targets in the development of treatments for neurological and psychiatric disorders.
Q4: What are the main challenges encountered when working with this reagent?
The most common challenges are low reaction yields and the formation of side products. These issues often stem from the steric hindrance posed by the bulky substituent on the piperidine ring, which can affect the rate of nucleophilic substitution.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no product formation is a frequent issue. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Significant Steric Hindrance | The bulky benzyl carboxylate group and potentially a bulky nucleophile are sterically clashing, preventing the reaction. |
| Optimize Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for decomposition. | |
| Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to achieve higher conversion. Monitor progress by TLC or LC-MS. | |
| Use a Less Hindered Base: If a base is required, opt for a less sterically demanding one. | |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to overcome the steric hindrance and displace the bromide leaving group effectively. |
| Select a Stronger Nucleophile: Where possible, use a more potent nucleophile. | |
| Consider Solvent Effects: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles. | |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unfavorable reaction kinetics. |
| Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are often effective for SN2 reactions. | |
| Low Reaction Temperature | The reaction may be too slow at the current temperature to proceed at a reasonable rate. |
| Increase Temperature: Gently heat the reaction mixture (e.g., to 50-80 °C) while monitoring for potential side product formation. |
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.
| Potential Cause | Recommended Solution |
| Elimination Side Products | If a strong, bulky base is used, it may promote the elimination of HBr to form an alkene. |
| Use a Weaker, Non-nucleophilic Base: Employ a milder base such as potassium carbonate or triethylamine. | |
| Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. | |
| Dialkylation of Nucleophile | If the nucleophile has multiple reactive sites, dialkylation can occur. |
| Use a Large Excess of the Nucleophile: This will statistically favor mono-alkylation. | |
| Protecting Group Strategy: If applicable, protect one of the nucleophilic sites before the reaction. |
Experimental Protocols
General Protocol for N-Alkylation with this compound
This protocol provides a general procedure for the nucleophilic substitution reaction between this compound and a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine nucleophile (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Technical Support Center: Benzyl 4-(bromomethyl)piperidine-1-carboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate in their synthetic workflows. The following information is designed to address common challenges and offer practical solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
N-Alkylation Reactions
Q1: I am observing a low yield in my N-alkylation reaction. What are the potential causes and how can I improve it?
Potential Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS. If the reaction has stalled, consider moderately increasing the reaction temperature or extending the reaction time.
-
Suboptimal Base: The choice of base is crucial. For many N-alkylation reactions, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is effective for neutralizing the acid byproduct without competing with the nucleophile.[1] In some cases, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF may be necessary to ensure complete deprotonation of the amine.[1]
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Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO, or using a co-solvent system.
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Reagent Instability: this compound can degrade, especially at elevated temperatures or in the presence of moisture. Ensure the reagent is pure and consider adding it slowly to the reaction mixture to maintain a low concentration.
Q2: My reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?
Potential Causes & Solutions:
-
Excess Alkylating Agent: A large excess of this compound will favor the formation of the thermodynamically stable quaternary ammonium salt.[1] Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.
-
High Reaction Concentration: Running the reaction at a lower concentration can disfavor the second alkylation step.
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Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can create localized high concentrations, leading to over-alkylation. A slow, dropwise addition using a syringe pump is recommended to maintain a low concentration of the alkylating agent.[1]
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Prolonged Reaction Time at High Temperature: Over-alkylation is more probable at higher temperatures and with longer reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.[1]
Q3: I am trying to alkylate a primary amine and getting a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
Potential Causes & Solutions:
-
Stoichiometry: Use an excess of the primary amine relative to this compound. A 2 to 5-fold excess of the amine can significantly favor mono-alkylation.
-
Competitive Deprotonation/Protonation Strategy: For primary amines, a strategy involving the slow addition of a base (like triethylamine) to a mixture of the amine hydrobromide salt and the alkylating agent in DMF can improve selectivity for mono-alkylation.
Suzuki Coupling Reactions
Q4: My Suzuki coupling reaction with this compound is not proceeding or giving a low yield. What should I check?
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. The choice of palladium source and ligand is also critical and substrate-dependent.[2] For benzylic bromides, catalysts like Pd(OAc)₂ with a suitable phosphine ligand (e.g., JohnPhos) have been shown to be effective.[2]
-
Inadequate Base: The base plays a key role in the activation of the boronic acid derivative.[3] Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The solubility and strength of the base can impact the reaction rate and yield.
-
Side Reactions: A potential side reaction is the homo-coupling of the boronic acid. Optimizing the reaction temperature and the rate of addition of the reactants can help minimize this.
Quantitative Data from Representative Reactions
The following tables summarize typical reaction conditions and outcomes for N-alkylation and Suzuki coupling reactions involving benzylic bromides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: N-Alkylation of Amines with Benzylic Bromides
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMF | Room Temp | - | - | [1] |
| Piperidine | NaH | DMF | 0 to Room Temp | - | - | [1] |
| N-benzoyl 5-(aminomethyl)tetrazole | K₂CO₃ | Acetone | Room Temp | 2 | 74 | [4] |
| Primary Amine Hydrobromide | Triethylamine (slow addition) | DMF | 20-25 | 9 | - |
Table 2: Suzuki-Miyaura Coupling of Benzylic Bromides with Boronic Acids/Esters
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 (microwave) | 0.33 | Moderate to Good | [2] |
| Potassium aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | Good | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
To a solution of the secondary amine (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DMF to the reaction mixture via a syringe pump over 1-2 hours.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel, add the arylboronic acid or ester (1.2 eq.), cesium carbonate (2.0 eq.), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add a solution of this compound (1.0 eq.) in an anhydrous solvent system (e.g., THF/H₂O 10:1).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting workflow for N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Benzyl 4-(bromomethyl)piperidine-1-carboxylate under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(bromomethyl)piperidine-1-carboxylate. The information focuses on the stability of this compound under basic conditions, offering insights into potential challenges and their solutions during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and reaction of this compound in the presence of bases.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield or incomplete reaction | 1. Instability of the starting material: The bromomethyl group is a reactive primary halide susceptible to degradation. 2. Inappropriate base: The chosen base may be too strong or too weak for the intended transformation. 3. Reaction temperature: Elevated temperatures can promote side reactions and decomposition. | 1. Verify starting material purity: Use a fresh batch or confirm the purity of the existing stock by analytical techniques such as HPLC or NMR. 2. Select an appropriate base: For reactions requiring a non-nucleophilic base, consider hindered amines like diisopropylethylamine (DIPEA). For substitutions, a milder base like potassium carbonate may be preferable to strong bases like sodium hydroxide. 3. Optimize reaction temperature: Run the reaction at the lowest effective temperature. Consider starting at 0°C or room temperature and monitor the reaction progress closely. |
| Formation of an unexpected side product with a mass corresponding to the loss of HBr | Elimination reaction: Strong, bulky bases can promote the elimination of HBr to form an exocyclic double bond on the piperidine ring. | 1. Use a less hindered base: Switch from a bulky base like potassium tert-butoxide to a less sterically demanding one like triethylamine or potassium carbonate. 2. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. |
| Formation of a side product with a mass corresponding to the addition of a hydroxyl group | Hydrolysis of the bromomethyl group: The presence of hydroxide ions (e.g., from NaOH or aqueous potassium carbonate) can lead to the nucleophilic substitution of the bromide to form Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. | 1. Use anhydrous conditions: If the desired reaction does not involve water, ensure all solvents and reagents are anhydrous. 2. Employ a non-nucleophilic base: Use a base like triethylamine or DIPEA instead of hydroxide-containing bases. |
| Cleavage of the Cbz (benzyloxycarbonyl) protecting group | Harsh basic conditions: While generally stable, the Cbz group can be cleaved by strong bases, especially with prolonged reaction times or at elevated temperatures. | 1. Use a milder base: Opt for bases like sodium bicarbonate or potassium carbonate over sodium hydroxide or potassium tert-butoxide. 2. Reduce reaction time and temperature: Monitor the reaction closely and work it up as soon as it is complete. Avoid unnecessarily high temperatures. |
| Formation of a bicyclic impurity | Intramolecular cyclization: Although the Cbz group reduces the nucleophilicity of the piperidine nitrogen, under certain conditions, it might still displace the bromide intramolecularly. | 1. Maintain a low reaction temperature: This will disfavor the intramolecular reaction. 2. Use a less polar solvent: A less polar solvent may reduce the propensity for this intramolecular SN2 reaction. |
Frequently Asked Questions (FAQs)
Q1: How stable is the Cbz protecting group on this compound to common bases?
The benzyloxycarbonyl (Cbz) group is generally robust and stable under a variety of reaction conditions, including mildly basic and acidic environments.[1] It is resistant to cleavage by bases commonly used for the deprotection of Fmoc groups, such as piperidine.[1] However, strong bases like sodium hydroxide or potassium tert-butoxide, particularly at elevated temperatures or for extended periods, can lead to its cleavage.
Q2: What are the primary degradation pathways for this compound under basic conditions?
The two primary points of reactivity on the molecule under basic conditions are the bromomethyl group and the Cbz protecting group.
-
Reactions at the bromomethyl group: As a primary alkyl halide, it is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[2][3]
-
Substitution: With nucleophilic bases like sodium hydroxide, the bromide can be displaced to form the corresponding alcohol, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.
-
Elimination: Strong, sterically hindered bases can promote the elimination of HBr to form an alkene.[4]
-
-
Cleavage of the Cbz group: While less common, strong basic conditions can hydrolyze the carbamate linkage.
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying any degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid for better peak shape) is a good starting point for method development.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
To minimize degradation, the compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Quantitative Stability Data
| Base | Concentration | Temperature (°C) | Time (h) | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| Triethylamine | 1.5 eq | 25 | 24 | < 1% | - |
| Potassium Carbonate | 1.5 eq | 25 | 24 | ~2-5% | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Sodium Hydroxide | 0.1 N | 25 | 24 | ~10-15% | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Sodium Hydroxide | 1 N | 60 | 6 | > 50% | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate and Cbz cleavage products |
Experimental Protocols
Protocol for Forced Degradation Study under Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in the presence of a base, in accordance with ICH guidelines.[5][6][7]
Objective: To identify potential degradation products and evaluate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
0.1 N Sodium Hydroxide solution
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Condition:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N sodium hydroxide solution.
-
Dilute to the final volume with a 1:1 mixture of acetonitrile and water to achieve a final drug substance concentration of approximately 0.1 mg/mL.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the acetonitrile/water mixture to the same final concentration without the addition of the base.
-
Reaction: Store both the stressed and control samples at a controlled temperature (e.g., 40°C or 60°C).
-
Time Points: Withdraw aliquots from both solutions at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots from the stressed sample with an equivalent amount of 0.1 N hydrochloric acid to stop the degradation.
-
Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. Aim for a degradation of 10-20%.[6]
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Official web site : ICH [ich.org]
Technical Support Center: Work-up Procedures for Reactions Involving Benzyl 4-(bromomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-(bromomethyl)piperidine-1-carboxylate. The following information is designed to address specific issues that may be encountered during the experimental work-up of reactions utilizing this reagent.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm having trouble removing unreacted this compound from my product. What are the recommended purification strategies?
A1: Unreacted this compound can often be removed using standard purification techniques. The optimal method will depend on the properties of your desired product.
-
Column Chromatography: This is one of the most effective methods for separating the product from the starting material. A silica gel column with a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically successful.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. You will need to perform a solvent screen to identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the starting material remains in solution.
-
Aqueous Wash: In some cases, a simple aqueous work-up can help. If your product is not water-sensitive, washing the organic layer with water may help to remove some of the more polar impurities.
Q2: I have residual benzyl bromide in my reaction mixture from the synthesis of the starting material. How can I remove it before proceeding with the next step?
A2: Benzyl bromide is a common impurity and can interfere with subsequent reactions. Here are a few strategies for its removal:
-
Aqueous Base Wash: Washing the crude reaction mixture with an aqueous solution of a weak base, like 5% sodium bicarbonate, can help to quench and remove residual benzyl bromide.
-
Triethylamine Quench: Adding triethylamine to the reaction mixture can convert excess benzyl bromide into benzyltriethylammonium bromide, which is water-soluble and can be removed during an aqueous extraction.[1]
-
Vacuum Distillation: If your product is not volatile, removing benzyl bromide under reduced pressure can be an effective method.[1]
Q3: My product appears to be contaminated with byproducts from the decomposition of the benzyl carbamate protecting group. How can I avoid this and purify my product?
A3: The benzyl carbamate (Cbz) group can be sensitive to certain conditions. Decomposition can lead to impurities.
-
Avoid Harsh Conditions: During work-up, avoid strong acidic or basic conditions and high temperatures for prolonged periods, as these can lead to the cleavage of the Cbz group.
-
Purification: Column chromatography is generally effective at separating the desired product from Cbz-related byproducts.
Q4: What are some general best practices for the work-up of alkylation reactions using this compound?
A4: A typical work-up for an alkylation reaction involving this reagent follows these general steps:
-
Quenching: The reaction is often quenched by the addition of water, saturated aqueous ammonium chloride, or a buffer solution to neutralize any remaining reactive species.
-
Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: The organic layer is typically washed with water and then brine to remove any remaining water-soluble impurities and salts.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified using one of the methods described in Q1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after work-up | Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before starting the work-up. |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with the organic solvent. | |
| Product is water-soluble | If the product has high water solubility, consider back-extraction from the aqueous washes or use a continuous liquid-liquid extractor. | |
| Presence of an unexpected byproduct | Side reaction with the solvent | Ensure the solvent is appropriate for the reaction conditions and does not react with the starting materials or products. |
| Decomposition of starting material or product | Avoid excessive heat and exposure to air or light during the reaction and work-up. | |
| Difficulty in separating product from starting material | Similar polarity | Optimize the eluent system for column chromatography. Consider using a different stationary phase or derivatizing the product or starting material to alter its polarity before purification. |
Experimental Protocols
General Work-up Procedure for a Small-Scale Alkylation Reaction
This protocol is a general guideline and may need to be adapted based on the specific characteristics of your reaction and product.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Slowly add 10 mL of deionized water to the reaction flask with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Phase Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer with 15 mL of brine (saturated aqueous NaCl solution). Shake for 1 minute and then separate the layers.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0% to 50% ethyl acetate in hexanes).
Visualizations
Caption: A typical experimental workflow for the work-up and purification of a reaction involving this compound.
Caption: A troubleshooting decision tree for common issues encountered during the work-up of reactions with this compound.
References
Validation & Comparative
A Comparative Spectroscopic Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate and its tert-Butyl Analog
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and spectroscopic properties of key intermediates is paramount. This guide provides a comparative spectroscopic analysis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate and a common alternative, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. The data presented herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offers a baseline for product characterization and quality control.
This guide summarizes the key spectroscopic data for this compound and its tert-butyl analog in clearly structured tables for easy comparison. Detailed experimental protocols for both the synthesis and the analytical techniques are provided to support the reproducibility of the findings.
Spectroscopic Data Comparison
The following tables present a summary of the available and predicted spectroscopic data for this compound and the experimentally determined data for tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ) ppm (Predicted/Observed) |
| This compound | Ar-H | 7.30-7.40 (m, 5H) |
| CH ₂(Ar) | 5.15 (s, 2H) | |
| CH ₂(piperidine, axial) | ~4.20 (br d, 2H) | |
| CH ₂Br | ~3.40 (d, 2H) | |
| CH ₂(piperidine, equatorial) | ~2.80 (br t, 2H) | |
| CH (piperidine) | ~1.90 (m, 1H) | |
| CH ₂(piperidine, axial) | ~1.75 (d, 2H) | |
| CH ₂(piperidine, equatorial) | ~1.25 (m, 2H) | |
| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | CH ₂(piperidine, axial) | 4.02-3.98 (m, 2H) |
| CH ₂Br | 3.47 (d, 2H) | |
| CH ₂(piperidine, equatorial) | 2.78-2.65 (m, 2H) | |
| CH (piperidine) | 1.89-1.74 (m, 3H) | |
| C(CH ₃)₃ | 1.45 (s, 9H) | |
| CH ₂(piperidine, equatorial) | 1.12-0.98 (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ) ppm (Predicted) |
| This compound | C =O | ~155.0 |
| C (Ar, quat.) | ~137.0 | |
| C H(Ar) | ~128.5, ~128.0, ~127.8 | |
| C H₂(Ar) | ~67.0 | |
| C H₂(piperidine) | ~44.0 | |
| C H(piperidine) | ~38.0 | |
| C H₂Br | ~37.0 | |
| C H₂(piperidine) | ~30.0 | |
| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C =O | ~154.5 |
| C (CH₃)₃ | ~79.5 | |
| C H₂(piperidine) | ~44.0 | |
| C H(piperidine) | ~38.0 | |
| C H₂Br | ~37.0 | |
| C H₂(piperidine) | ~30.0 | |
| C(C H₃)₃ | ~28.5 |
Table 3: IR and Mass Spectrometry Data
| Compound | IR Spectroscopy (cm⁻¹) (Predicted) | Mass Spectrometry (m/z) (Predicted) |
| This compound | ~2920 (C-H), ~1690 (C=O), ~1240 (C-N), ~1100 (C-O), ~700 (C-Br) | 311/313 ([M]+, Br isotopes), 232 ([M-Br]+), 91 ([C₇H₇]+) |
| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | ~2970 (C-H), ~1685 (C=O), ~1250 (C-N), ~1160 (C-O), ~690 (C-Br) | 277/279 ([M]+, Br isotopes), 222/224 ([M-C₄H₉]+), 57 ([C₄H₉]+) |
Experimental Protocols
Synthesis of this compound
This protocol describes a typical procedure for the synthesis of this compound from its corresponding alcohol precursor.
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C is added carbon tetrabromide (1.2 eq).
-
Triphenylphosphine (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a potassium bromide (KBr) plate.
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent such as methanol or acetonitrile.
Visualization of Experimental Workflow
The following diagram illustrates the synthesis and subsequent spectroscopic analysis of this compound.
A Comparative Guide to the ¹H NMR Characterization of N-Substituted Piperidines
For researchers and professionals in drug development, the precise characterization of N-substituted piperidines is paramount. These heterocyclic scaffolds are integral to a vast number of pharmaceuticals, and their biological activity is often dictated by their three-dimensional structure and conformation.[1] Among the array of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for elucidating the detailed structural and stereochemical features of these molecules in solution.
This guide provides an objective comparison of ¹H NMR with other analytical methods, supported by experimental data and protocols, to aid researchers in making informed decisions for the characterization of N-substituted piperidine derivatives.
¹H NMR Analysis: Unveiling Conformational Details
The piperidine ring typically adopts a chair conformation to minimize steric strain. This results in two distinct proton environments: axial and equatorial. The N-substituent significantly influences the electronic environment of the ring protons, particularly the α-protons (adjacent to the nitrogen), providing a spectroscopic handle to probe the molecule's structure.
Key features in the ¹H NMR spectrum of an N-substituted piperidine include:
-
Chemical Shifts (δ): The position of a signal in the NMR spectrum is indicative of the proton's chemical environment. In a piperidine ring, axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts. The α-protons are typically the most deshielded due to the inductive effect of the nitrogen atom.
-
Coupling Constants (J): The splitting of NMR signals arises from the interaction of neighboring protons. The magnitude of the coupling constant (J-value, measured in Hz) is highly dependent on the dihedral angle between the interacting protons. This relationship is fundamental to conformational analysis. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a trans-diaxial relationship, which is a hallmark of a chair conformation.[2] Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.[1]
-
Integration: The area under an NMR signal is proportional to the number of protons it represents, allowing for quantitative analysis of the proton count in different environments.
Comparative ¹H NMR Data
The chemical shifts of piperidine protons are sensitive to the nature of the N-substituent. Electron-withdrawing groups, for example, tend to deshield the α-protons, shifting their signals to a higher frequency (downfield). The table below summarizes typical ¹H NMR data for piperidine and two common N-substituted derivatives.
| Compound | N-Substituent | α-H (C2, C6) δ (ppm) | β,γ-H (C3, C4, C5) δ (ppm) | Other Signals δ (ppm) | Solvent |
| Piperidine | -H | ~2.79 | ~1.53 | ~2.18 (NH) | CDCl₃[3] |
| 1-Acetylpiperidine | -C(O)CH₃ | ~3.50 | ~1.60 | ~2.10 (CH₃) | CDCl₃ |
| 1-Benzylpiperidine | -CH₂Ph | ~2.35 | ~1.55, ~1.40 | ~3.45 (CH₂), ~7.25 (Ph) | DMSO-d₆[4] |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol for ¹H NMR Analysis
This section outlines a standard procedure for preparing and analyzing an N-substituted piperidine sample by ¹H NMR.[5]
Materials:
-
N-substituted piperidine sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
5 mm NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the piperidine derivative and transfer it to a clean vial.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent depends on the sample's solubility.[5] Vortex the vial until the sample is completely dissolved.[5]
-
Transfer: Using a pipette, transfer the clear solution into a 5 mm NMR tube.[5]
-
Spectrometer Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using typical parameters, such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]
-
Perform phase correction and baseline correction to obtain a clean spectrum.[5]
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).[5]
-
Integrate all peaks to determine the relative proton ratios.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical workflow for characterizing N-substituted piperidines and the fundamental chair conformation that ¹H NMR helps to elucidate.
Caption: Workflow for the analytical characterization of N-substituted piperidines.
Caption: Chair conformation of an N-substituted piperidine showing axial (Hₐ) and equatorial (Hₑ) protons.
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable, a comprehensive characterization often involves complementary methods.
| Technique | Strengths | Limitations | Role in Piperidine Characterization |
| ¹H NMR | - Excellent for determining 3D structure and conformation in solution.- Provides detailed information on proton environments and connectivity through coupling constants.[1][2]- Quantitative analysis of proton ratios. | - Can have overlapping signals in complex molecules.- Lower sensitivity than mass spectrometry. | Primary tool for stereochemical and conformational analysis. |
| ¹³C NMR | - Directly observes the carbon skeleton.- Provides the number of non-equivalent carbons.- Wide chemical shift range reduces signal overlap.[6] | - Much lower sensitivity than ¹H NMR due to the low natural abundance of ¹³C.[7]- Standard spectra are proton-decoupled, losing C-H coupling information.[6]- Quantitative integration is not straightforward.[6] | Confirms the carbon framework and complements ¹H NMR data for full structural assignment.[8][9] |
| Mass Spectrometry (MS) | - Extremely high sensitivity.- Provides accurate molecular weight and elemental composition (HRMS).[5]- Fragmentation patterns can give structural clues.[5] | - Does not provide information about the 3D structure or stereoisomers.- Is a "destructive" technique. | Confirms molecular formula and identity; essential for purity assessment.[10] |
| FTIR Spectroscopy | - Fast and simple method for identifying functional groups (e.g., C=O, N-H). | - Provides limited information on the overall molecular structure.- Not suitable for detailed conformational or stereochemical analysis. | Quickly confirms the presence of key functional groups, such as an amide in N-acylpiperidines. |
Conclusion
For the detailed characterization of N-substituted piperidines, ¹H NMR spectroscopy is an unparalleled and essential technique. Its ability to provide precise information on the solution-state conformation, stereochemistry, and electronic environment of the molecule is critical for understanding structure-activity relationships in drug design and development.[8] While techniques like ¹³C NMR, Mass Spectrometry, and FTIR provide crucial complementary data to confirm the carbon skeleton, molecular weight, and functional groups, ¹H NMR remains the gold standard for elucidating the nuanced three-dimensional structures that govern biological function. The use of advanced 2D NMR techniques can further resolve complex structures, making the NMR toolkit indispensable for modern chemical research.[11]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Analytical Techniques for Benzyl 4-(bromomethyl)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization of Benzyl 4-(bromomethyl)piperidine-1-carboxylate and its Analogs
In the realm of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This compound and its derivatives are important scaffolds in medicinal chemistry. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the structural elucidation and quantification of these compounds, supported by experimental data and detailed protocols.
Mass Spectrometry: Unraveling Molecular Structure and Fragmentation
Mass spectrometry stands as a cornerstone technique for the detailed structural analysis of organic molecules. Both Electrospray Ionization (ESI) and Electron Ionization (EI) methods offer unique insights into the fragmentation patterns of piperidine derivatives.
Electrospray Ionization (ESI-MS/MS): This soft ionization technique is particularly useful for identifying the molecular ion and studying its fragmentation through collision-induced dissociation (CID). For piperidine alkaloids, a common fragmentation pathway observed in ESI-MS/MS is the neutral loss of water.[1] In the case of benzyl-derivatized molecules, fragmentation can lead to the formation of a stable benzyl or tropylium cation.
Electron Ionization (EI-MS): EI is a higher-energy ionization technique that results in more extensive fragmentation, providing a detailed fingerprint of the molecule. Characteristic fragmentation patterns for piperidine derivatives under EI-MS often involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, and ring fission.
While specific mass spectral data for this compound is not widely published, analysis of analogous structures provides a predictive framework for its fragmentation. A proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway for this compound.
Alternative Analytical Techniques: A Comparative Perspective
While mass spectrometry provides unparalleled detail in structural elucidation, other analytical techniques offer complementary information and are often employed for routine analysis and quantification.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Retention time, quantification, purity assessment. | High resolution, reproducibility, and suitability for quantitative analysis. | Compounds without a chromophore require derivatization for UV detection.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed information on molecular structure, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to mass spectrometry, more complex data interpretation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Retention time and mass spectrum for identification and quantification. | High separation efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for the analysis of piperidine derivatives.
Mass Spectrometry (ESI-MS/MS)
A general procedure for the analysis of piperidine derivatives by ESI-MS/MS would involve the following steps:
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atom.
-
MS Analysis:
-
Perform a full scan to identify the protonated molecule [M+H]⁺.
-
Conduct a product ion scan of the precursor ion to observe the fragmentation pattern.
-
Optimize the collision energy to achieve a comprehensive fragmentation spectrum.
-
High-Performance Liquid Chromatography (HPLC)
A standard reversed-phase HPLC method for N-Cbz-piperidine derivatives can be outlined as follows[3]:
-
Chromatographic System: An Agilent Technologies 1260/1290 Infinity II instrument or equivalent.
-
Column: A Gemini C18 column (5 µm, 250 × 4.6 mm).[3]
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Gradient Program: A common gradient runs from 5% to 95% Solvent B over 8 minutes, followed by a hold at 95% B for 4 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 210, 254, and 280 nm.[3]
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The characterization of this compound derivatives requires a multi-faceted analytical approach. Mass spectrometry, particularly ESI-MS/MS, is indispensable for detailed structural elucidation and fragmentation analysis. Complementary techniques such as HPLC and NMR are essential for routine quantification, purity assessment, and unambiguous structure confirmation. The selection of the most appropriate technique will depend on the specific analytical goals, the properties of the analyte, and the available instrumentation. This guide provides a foundational framework for researchers to develop robust and reliable analytical methods for this important class of compounds.
References
A Comparative Guide to the X-ray Crystallography of Piperidine Derivatives from Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-substituted piperidine derivatives, with a focus on compounds derivable from Benzyl 4-(bromomethyl)piperidine-1-carboxylate. We present a case study on the X-ray crystallographic analysis of a representative N-benzylpiperidine derivative, offering insights into its three-dimensional structure. Furthermore, this guide outlines detailed experimental protocols for both the synthesis and single-crystal X-ray diffraction of such compounds, alongside a comparison with alternative synthetic methodologies to inform rational drug design and development.
Comparison of Synthetic Methodologies
The synthesis of 4-substituted piperidines is a cornerstone of medicinal chemistry. The choice of synthetic route can significantly impact yield, purity, and the accessible chemical diversity. Here, we compare the direct substitution approach starting from a pre-functionalized piperidine with a de novo ring synthesis.
| Feature | Method 1: Nucleophilic Substitution | Method 2: Aza-Michael Reaction |
| Starting Materials | This compound, Nucleophile | Divinyl ketones, Benzylamine |
| Key Reaction | SN2 displacement of the bromide | Double aza-Michael addition |
| Advantages | Direct introduction of functionality, Commercially available starting material | Atom-efficient, Good for creating 2-substituted piperidones |
| Disadvantages | Limited to nucleophilic substitution reactions | Requires multi-step synthesis to achieve 4-substitution patterns similar to Method 1 |
| Stereocontrol | Dependent on the chirality of the starting material | Can be controlled through the use of chiral amines |
Case Study: X-ray Crystallography of a Representative N-Benzylpiperidine Derivative
While a specific crystal structure for a derivative of this compound was not publicly available, we present the crystallographic data for a closely related and structurally relevant compound: 1-benzyl-4-(5,6-dimethoxy-1H-inden-2-ylmethyl)piperidine.[1] This data provides valuable insights into the conformational preferences and solid-state packing of N-benzylpiperidine derivatives.
| Crystallographic Parameter | Value |
| Chemical Formula | C₂₄H₂₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.245(8) |
| b (Å) | 5.523(4) |
| c (Å) | 18.670(2) |
| β (°) | 102.472(7) |
| Volume (ų) | 1031.5(16) |
| Z | 2 |
| Final R-value | 0.050 |
Data obtained from the crystallographic study of 1-benzyl-4-(5,6-dimethoxy-1H-inden-2-ylmethyl)piperidine.[1]
Experimental Protocols
Synthesis of 1-Benzylpiperidine Derivatives via Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of 1-benzylpiperidine derivatives by reacting a suitable piperidine precursor with benzyl chloride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the piperidine derivative in acetonitrile, add potassium carbonate.
-
Add benzyl chloride dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[2]
Single-Crystal X-ray Diffraction
This protocol outlines the general workflow for determining the crystal structure of an organic compound.
1. Crystal Growth and Selection:
-
High-quality single crystals are essential for accurate structural determination.[3]
-
Crystals can be grown by various methods, including slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Select a well-formed crystal, typically 0.1-0.3 mm in size, free of visible defects, and mount it on a goniometer head.[3]
2. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[3]
-
A monochromatic X-ray beam, commonly generated from a molybdenum or copper source, is directed at the crystal.[4]
-
The crystal is rotated, and the diffracted X-rays are collected by a detector.[4][5] The collection of a complete dataset requires rotating the crystal through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[4]
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final crystal structure.[4]
Visualizations
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of piperidine derivatives.
Caption: Comparison of synthetic routes to 4-substituted piperidine derivatives.
References
A Comparative Guide to HPLC Analysis of Reaction Mixtures Containing Benzyl 4-(bromomethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in syntheses involving Benzyl 4-(bromomethyl)piperidine-1-carboxylate, robust analytical methods are paramount for monitoring reaction progress, identifying impurities, and ensuring the quality of intermediates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these applications. This guide provides a comparative overview of HPLC methods and alternative analytical approaches for the analysis of reaction mixtures containing this key building block.
Introduction to the Analyte
This compound is a bifunctional molecule featuring a carbamate-protected piperidine ring and a reactive bromomethyl group. Its analysis is crucial in alkylation reactions where the piperidine moiety is introduced into a target molecule. The presence of a benzyl group provides a chromophore, making UV detection a viable and straightforward approach for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for analyzing reaction mixtures containing this compound and its derivatives.[1] The separation is based on the differential partitioning of the analyte and other components between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Recommended HPLC Method
A typical RP-HPLC method for the analysis of a reaction mixture involving this compound would utilize a C18 column with a gradient elution of water and acetonitrile, often with an acidic modifier to improve peak shape and resolution.[1][2]
Experimental Protocol: RP-HPLC Method
-
Objective: To monitor the consumption of this compound and the formation of the desired product in a reaction mixture.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[3]
-
-
Sample Preparation:
-
Accurately transfer a small aliquot (e.g., 10 µL) of the reaction mixture into a 1.5 mL vial.
-
Dilute with a 1:1 mixture of water and acetonitrile to a final volume of 1 mL.
-
Vortex the sample to ensure homogeneity.
-
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can provide complementary information, particularly for impurity identification and structural elucidation.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Chromatographic separation based on polarity with UV detection. | Separation of volatile compounds in the gas phase followed by mass analysis. | Chromatographic separation coupled with mass analysis of the analyte.[4] |
| Analyte Suitability | Excellent for compounds with a UV chromophore. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar compounds. | Highly versatile for a wide range of compounds, including non-volatile and thermally labile ones.[3] |
| Sensitivity | Good, typically in the ppm range.[3] | Excellent, can reach ppb levels. | Excellent, often superior to HPLC-UV and GC-MS.[3] |
| Specificity | Moderate, based on retention time and UV spectrum. | High, based on retention time and mass fragmentation pattern. | Very high, provides molecular weight and structural information. |
| Matrix Effects | Can be significant, requiring careful sample preparation.[4] | Can be significant, may require extensive sample cleanup.[4] | Can be significant (ion suppression/enhancement).[4] |
| Typical Impurities Identified | Starting materials, major by-products. | Volatile impurities, residual solvents.[5][6] | A wide range of impurities, including those without a chromophore. |
Table 1. Comparison of Analytical Methods
Potential Impurities in Reaction Mixtures
In a typical alkylation reaction, several impurities might be observed in the HPLC chromatogram. These can include unreacted starting materials, by-products from side reactions, and degradation products. For instance, hydrolysis of the bromomethyl group to a hydroxymethyl group is a common side reaction.
| Compound | Expected Retention Time (min) | Key Diagnostic Information |
| Starting Material (e.g., nucleophile) | Early eluting (more polar) | Matches retention time of the standard. |
| This compound | Mid-range | Matches retention time and UV spectrum of the standard. |
| Desired Product | Later eluting (less polar) | Growth of this peak corresponds to the consumption of starting materials. |
| Hydrolysis By-product | Earlier than the starting bromide | Will have a different retention time and potentially a different UV spectrum. |
| Dimerization Products | Later eluting | May be observed as minor peaks with higher molecular weight (if using LC-MS). |
Table 2. Illustrative HPLC Data for a Hypothetical Reaction Mixture
Experimental Workflow and Data Analysis
The general workflow for HPLC analysis involves sample preparation, method development, data acquisition, and data analysis.
Caption: Workflow for HPLC analysis of a reaction mixture.
Data analysis primarily involves integrating the peak areas of the components in the chromatogram. The relative percentage of each component can be calculated from the peak areas to monitor the reaction progress. For accurate quantification, calibration curves with authentic standards are necessary.
Conclusion
Reversed-phase HPLC with UV detection is a reliable and accessible method for the routine analysis of reaction mixtures containing this compound. It provides valuable information on reaction conversion and purity. For more complex mixtures or for the definitive identification of unknown impurities, hyphenated techniques such as LC-MS are powerful alternatives that offer higher sensitivity and specificity. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of Benzylating Agents for Researchers and Drug Development Professionals
An in-depth comparison of Benzyl 4-(bromomethyl)piperidine-1-carboxylate with other common benzylating agents, focusing on performance, reaction conditions, and substrate scope, supported by experimental data.
In the realm of organic synthesis, particularly in pharmaceutical and materials science, the introduction of a benzyl group serves as a crucial step for protecting alcohols, amines, and other functional groups. The choice of the right benzylating agent is paramount for achieving high yields, ensuring selectivity, and simplifying purification processes. This guide provides a comprehensive comparison of this compound against a selection of widely used benzylating agents: benzyl bromide, benzyl chloride, benzyl trichloroacetimidate, and benzyl tosylate.
Overview of Benzylating Agents
Benzylating agents are typically characterized by a benzyl group attached to a good leaving group. The reactivity of these agents varies significantly, influencing their suitability for different substrates and reaction conditions. While traditional benzyl halides like benzyl bromide and benzyl chloride are highly reactive and cost-effective, they often require basic conditions that may not be compatible with sensitive substrates. Alternative reagents like benzyl trichloroacetimidate and benzyl tosylate offer milder reaction conditions, expanding the scope of benzylation to more complex molecules.
This compound is a more specialized reagent that introduces a benzylic group tethered to a piperidine ring, a common scaffold in many pharmaceutical compounds. Understanding its reactivity and performance in comparison to more conventional agents is essential for its effective application in drug discovery and development.
Performance Comparison
The efficacy of a benzylating agent is determined by its reactivity, the yields it produces, and its compatibility with various functional groups. The following tables summarize the performance of the selected benzylating agents in the protection of alcohols, phenols, and amines, based on available experimental data.
Table 1: O-Benzylation of Alcohols
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Data not available | - | - | - | - | - | - |
| Benzyl Bromide | Primary Alcohol | NaH | DMF | 0 to rt | 1 | >95 | [General procedure] |
| Benzyl Bromide | Secondary Alcohol | NaH | DMF | rt | 12 | 85-95 | [General procedure] |
| Benzyl Chloride | Benzyl alcohol | NaOH | Water | 90-95 | 4 | Dibenzyl ether | [1] |
| Benzyl Trichloroacetimidate | Primary Alcohol | TMSOTf (cat.) | CH₂Cl₂ | 0 to rt | 24 | 65-95 | [2] |
| Benzyl Trichloroacetimidate | Tertiary Alcohol | TfOH (cat.) | CH₂Cl₂ | 0 to rt | 24 | 39 | [2] |
| Benzyl Tosylate | Primary Alcohol | Pyridine | CH₂Cl₂ | 0 to rt | 4-6 | 80-90 | [General procedure] |
Table 2: O-Benzylation of Phenols
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Data not available | - | - | - | - | - | - |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 6 | >90 | [General procedure] |
| Benzyl Chloride | Phenol | K₂CO₃ | DMF | 80 | 4 | 85-95 | [General procedure] |
| Benzyl Trichloroacetimidate | Phenol | TfOH (cat.) | Dichloromethane | rt | 2 | 85-95 | [General procedure] |
| Benzyl Tosylate | Phenol | K₂CO₃ | DMF | 80-90 | 4-8 | 80-95 | [General procedure] |
| Benzyl Tosylate | 4-Nitrophenol | K₂CO₃ | DMF | 80-90 | 4-8 | 90-98 | [General procedure] |
Table 3: N-Benzylation of Amines
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Data not available | - | - | - | - | - | - |
| Benzyl Bromide | Aniline | NaHCO₃ | Water | 90-95 | 4 | 85-87 | [1] |
| Benzyl Chloride | Aniline | NaHCO₃ | Water | 90-95 | 4 | 85-87 | [1] |
| Benzyl Trichloroacetimidate | Aniline | TfOH (cat.) | Dichloromethane | rt | 3 | 80-90 | [General procedure] |
| Benzyl Tosylate | Aniline | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-95 | [General procedure] |
Note: "General procedure" refers to commonly accepted laboratory practices and may not cite a specific paper. Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols & Methodologies
Detailed experimental procedures are crucial for replicating and optimizing benzylation reactions. Below are representative protocols for the use of each benzylating agent.
General Protocol for O-Benzylation using Benzyl Bromide
To a solution of the alcohol (1.0 equiv) in anhydrous DMF (0.5 M) at 0 °C under an inert atmosphere, sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then benzyl bromide (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for O-Benzylation using Benzyl Trichloroacetimidate
To a solution of the alcohol (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[2]
General Protocol for N-Benzylation using Benzyl Chloride
A mixture of the amine (1.0 equiv), benzyl chloride (1.1 equiv), and potassium carbonate (2.0 equiv) in acetonitrile (0.5 M) is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms and workflows associated with the different benzylation methods.
Figure 1: General mechanisms for benzylation under basic and acidic conditions.
Figure 2: A typical experimental workflow for a benzylation reaction.
Reactivity and Selectivity Considerations
Benzyl Bromide and Benzyl Chloride: These are the most common and reactive benzylating agents. Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion. They readily undergo SN2 reactions with a wide range of nucleophiles. However, their high reactivity can sometimes lead to over-alkylation, and the basic conditions required can be problematic for base-sensitive functional groups.
Benzyl Trichloroacetimidate: This reagent is an excellent alternative for substrates that are sensitive to basic conditions. The reaction is activated by a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid or TMSOTf. It is particularly useful for the benzylation of complex molecules with multiple functional groups, as it often provides high yields and good selectivity.[2][3]
Benzyl Tosylate: Benzyl tosylate is another effective benzylating agent that can be used under neutral or mildly basic conditions. The tosylate group is an excellent leaving group, making it highly reactive towards nucleophiles. It is often prepared from benzyl alcohol and tosyl chloride and is particularly useful for the benzylation of phenols.
This compound: While specific experimental data on the performance of this reagent as a benzylating agent is scarce in the literature, its structure suggests it would behave as a typical benzylic bromide. The presence of the bulky N-Boc protected piperidine ring may introduce some steric hindrance, potentially reducing its reactivity compared to benzyl bromide. However, this could also lead to increased selectivity in certain reactions. The piperidine moiety makes this reagent particularly interesting for the synthesis of molecules with potential pharmacological activity, as the piperidine ring is a common feature in many drugs. Further experimental investigation is required to fully characterize its performance and compare it directly with other benzylating agents.
Conclusion
The selection of an appropriate benzylating agent is a critical decision in the design of a synthetic route.
-
Benzyl bromide and benzyl chloride are highly reactive, cost-effective options suitable for robust substrates under basic conditions.
-
Benzyl trichloroacetimidate provides an excellent alternative for acid-sensitive substrates, offering mild reaction conditions and high yields.
-
Benzyl tosylate is a versatile reagent for benzylation under neutral or mildly basic conditions, particularly effective for phenols.
-
This compound represents a specialized reagent for introducing a benzyl-piperidine motif. While direct comparative data is limited, its reactivity is expected to be similar to other benzylic bromides, with potential for unique selectivity due to its steric profile.
Researchers and drug development professionals should carefully consider the nature of their substrate, the desired reaction conditions, and the overall synthetic strategy when choosing a benzylating agent to ensure optimal outcomes. Further research into the reactivity and applications of specialized reagents like this compound is warranted to expand the toolkit of synthetic chemists.
References
The Strategic Advantage of Benzyl 4-(bromomethyl)piperidine-1-carboxylate in Complex Molecule Synthesis: A Comparative Analysis
In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, the efficient and stereoselective construction of complex molecular architectures is paramount. The piperidine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, presents a recurring synthetic challenge. This guide provides a comparative analysis of the efficacy of Benzyl 4-(bromomethyl)piperidine-1-carboxylate as a key building block for introducing the 4-substituted piperidine motif, weighed against alternative synthetic strategies. Through an examination of experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Unveiling the Utility: this compound in Action
This compound is a versatile reagent designed for the direct installation of a protected 4-(methyl)piperidine unit onto a variety of nucleophiles. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the piperidine nitrogen under a range of reaction conditions, yet it can be readily removed via hydrogenolysis, providing a clear pathway to the free amine for further functionalization. The primary bromide serves as a reactive electrophile for substitution reactions.
A prime example of its application is in the synthesis of potent and selective enzyme inhibitors. For instance, in the development of novel poly(ADP-ribose) polymerase (PARP) inhibitors, the introduction of a 4-substituted piperidine ring is crucial for achieving high binding affinity and favorable pharmacokinetic properties.
Comparative Synthetic Strategies for 4-Substituted Piperidines
While direct alkylation with this compound offers a straightforward approach, several alternative methods exist for the synthesis of 4-substituted piperidines. These include reductive amination and transition-metal-catalyzed cross-coupling reactions.
Reductive Amination: This widely used method involves the reaction of a piperidin-4-one derivative with a primary amine in the presence of a reducing agent. This two-step, one-pot procedure is highly efficient for creating N-substituted 4-aminopiperidines.
Suzuki Cross-Coupling: For the formation of C-C bonds, particularly for the synthesis of 4-arylpiperidines, the Suzuki coupling reaction is a powerful tool. This palladium-catalyzed reaction couples an organoboron compound with an organic halide, offering a versatile method for creating diverse structures.
Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize key quantitative data for the synthesis of a common intermediate, a 4-substituted piperidine derivative, using these different methodologies.
| Methodology | Reagents | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Direct Alkylation | This compound, Nucleophile (e.g., amine, phenol) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), RT to 60 °C | 75-90 | Direct installation of the piperidine moiety, mild conditions. | Availability and reactivity of the nucleophile can be a limitation. |
| Reductive Amination | Piperidin-4-one, Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Solvent (e.g., DCE), RT | 80-95 | High yields, broad substrate scope for the amine component. | Requires a two-step sequence (in situ), potential for side reactions. |
| Suzuki Coupling | 4-Halopiperidine derivative, Arylboronic acid | Pd catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), 80-100 °C | 70-85 | Excellent for C-C bond formation, wide variety of available boronic acids. | Requires a pre-functionalized piperidine, potential for catalyst poisoning. |
Experimental Protocols
Protocol 1: Synthesis of N-((1-benzylpiperidin-4-yl)methyl)aniline via Direct Alkylation
To a solution of aniline (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 10 minutes before the addition of this compound (1.1 mmol). The reaction is then stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of N-benzyl-N-methylpiperidin-4-amine via Reductive Amination
To a solution of N-methylpiperidin-4-one (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added benzylamine (1.1 mmol) and four drops of acetic acid. The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 mmol) is then added in one portion, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 3: Synthesis of 1-benzyl-4-phenylpiperidine via Suzuki Coupling
A mixture of 1-benzyl-4-iodopiperidine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 3:1 mixture of dioxane and water (8 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 8 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the experimental workflows.
Caption: Direct Alkylation Workflow.
Caption: Reductive Amination Workflow.
Caption: Suzuki Coupling Workflow.
Conclusion
The choice of synthetic strategy for the incorporation of a 4-substituted piperidine moiety is contingent upon the specific target molecule and the available starting materials. This compound provides a highly effective and direct method for the alkylation of a wide range of nucleophiles, offering a valuable tool in the synthetic chemist's arsenal. While reductive amination and Suzuki coupling present powerful alternatives with their own distinct advantages, the simplicity and efficiency of direct alkylation with this reagent make it a compelling choice for the rapid assembly of complex molecules bearing the crucial piperidine scaffold. The careful consideration of the comparative data and methodologies presented herein will undoubtedly facilitate the strategic planning and execution of complex synthetic campaigns in the pursuit of novel therapeutics.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activities of Benzyl 4-(bromomethyl)piperidine-1-carboxylate Derivatives
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doi.nrct.go.th [doi.nrct.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives across various therapeutic areas, with a focus on their anticancer and analgesic properties. It is designed to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical motif. This guide presents quantitative SAR data in structured tables, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the principles governing the biological activity of piperidine-containing compounds.
Comparative Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways. The in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines provides a quantitative measure of their potency.
The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are commonly used to quantify the efficacy of these compounds. A lower value indicates a more potent compound. The following table summarizes the cytotoxic activity of selected piperidine derivatives from various studies, highlighting the influence of structural modifications on their anticancer effects.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2][3] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [2][3] | |
| Furan-pyrazole piperidine derivatives | OVCAR-8 | Ovarian | 0.1 - 15.8 | [1] |
| HCT116 | Colon | 0.2 - >30 | [1] | |
| Piperidine 1 | PC-3 | Prostate | 6.3 (GI50, µg/mL) | [3] |
| Piperidine 25 | PC-3 | Prostate | 6.4 (GI50, µg/mL) | [3] |
| Piperidine 16 | NCI/ADR-RES | Ovarian (Multidrug-resistant) | 17.5 (GI50, µg/mL) | [3] |
| Piperidine 22 | NCI/ADR-RES | Ovarian (Multidrug-resistant) | 19.8 (GI50, µg/mL) | [3] |
Structure-Activity Relationship Insights for Anticancer Activity:
The data reveals several key SAR trends for piperidine-based anticancer agents:
-
Substitution Pattern: The nature and position of substituents on the piperidine ring and any associated aromatic moieties are critical for activity. For instance, in a series of furan-pyrazole piperidine derivatives, the specific substitutions on the pyrazole and furan rings led to a wide range of potencies against various cancer cell lines.[1]
-
Target Specificity: The structural modifications can influence the molecular target of the compound. Some derivatives, like furan-pyrazole piperidines, have been shown to inhibit protein kinases such as Akt1.[1] Others, like Compound 16, are suggested to act by intercalating with DNA.[2]
-
Overcoming Drug Resistance: Certain piperidine derivatives have shown efficacy against multidrug-resistant cancer cell lines, such as NCI/ADR-RES, suggesting they may be able to circumvent common resistance mechanisms.[3] For example, piperidines 16 and 22 demonstrated notable activity against this resistant cell line.[3]
Comparative Analgesic Activity of Piperidine Derivatives
The piperidine scaffold is a well-established pharmacophore in the development of analgesics, most notably as a core component of many potent opioid receptor modulators.[4][5] The analgesic efficacy of these compounds is typically evaluated in vivo using models of nociception, such as the tail-flick and acetic acid-induced writhing tests.
The following table presents data on the analgesic activity of various piperidine derivatives, demonstrating how structural alterations impact their potency.
| Derivative | Test Method | Dose | Analgesic Effect (% Inhibition or Latency) | Reference |
| HN58 | Writhing Test | - | 100% inhibition | [4] |
| 4-amino methyl piperidine (Parent) | Writhing Test | - | 43.95% inhibition | |
| HN52 | Writhing Test | - | 58.97% inhibition | |
| 4-(1-pyrrolidinyl) piperidine analogs (Compounds 2-5) | Tail Immersion | 50 mg/kg | Significant to highly significant activity | |
| Alkyl piperidine derivative (Compound 1a) | Tail Immersion | - | Fast onset, significant activity | [6] |
| Alkyl piperidine derivative (Compound 1f) | Tail Immersion | - | Highly significant activity at 60, 90, and 180 min | [6] |
| 4-phenylamidopiperidines | Hot-plate test | - | ED50 values ranging from 0.44 to 59 mg/Kg | [5] |
Structure-Activity Relationship Insights for Analgesic Activity:
The development of piperidine-based analgesics has yielded several important SAR principles:
-
N-Substituent: The substituent on the piperidine nitrogen is a critical determinant of analgesic activity.[5] For 4-phenylamidopiperidines, an aralkyl substituent on the piperidine nitrogen was associated with high potency.[5]
-
C4-Substituent: The nature of the substituent at the C4 position of the piperidine ring also significantly influences activity. Structure-activity relationship studies suggest that a small, polar group capable of hydrogen bonding as a proton acceptor at this position enhances analgesic activity.[5]
-
Stereochemistry: The stereochemistry of the piperidine ring and its substituents can play a crucial role in receptor binding and, consequently, analgesic efficacy.
-
Opioid Receptor Interaction: Many piperidine-based analgesics exert their effects through interaction with opioid receptors, particularly the µ-opioid receptor.[4] Molecular docking studies have shown that the protonated piperidine nitrogen can form key ionic interactions with amino acid residues in the receptor's binding pocket.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of piperidine derivatives.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values from the dose-response curves.
In Vivo Analgesic Activity Assays
1. Tail-Flick Test
The tail-flick test is a thermal nociception assay used to evaluate the efficacy of analgesic compounds.[11]
Principle: A focused beam of heat is applied to the animal's tail, and the latency to a characteristic tail-flick response is measured.[11] An increase in the tail-flick latency after drug administration indicates an analgesic effect.
Protocol:
-
Animal Acclimation: Acclimate the animals (typically mice or rats) to the testing environment and the restraining device.[12]
-
Baseline Latency: Determine the baseline tail-flick latency for each animal before drug administration by applying the heat source to the tail and recording the time taken to flick the tail. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[13]
-
Drug Administration: Administer the piperidine derivative or a standard analgesic (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal).[14]
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-measure the tail-flick latency.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[15]
2. Acetic Acid-Induced Writhing Test
This is a chemical nociception assay that is particularly sensitive to peripherally acting analgesics.[16]
Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) in mice.[16][17] Analgesic compounds reduce the number of writhes.
Protocol:
-
Animal Grouping: Divide the mice into groups: a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the piperidine derivatives.[17]
-
Drug Administration: Administer the test compounds, standard drug, or vehicle to the respective groups, typically 30-60 minutes before the acetic acid injection.[18]
-
Induction of Writhing: Inject a 0.7% acetic acid solution intraperitoneally into each mouse.[17]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes over a specific time period (e.g., 10-20 minutes).[16][19]
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[20][21] Several piperidine derivatives, including the natural product piperine and synthetic analogs like EF24, have been shown to inhibit this pathway.[20][22][23]
Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.
Experimental Workflow for In Vivo Analgesic Activity Assessment
The following diagram illustrates a typical workflow for evaluating the analgesic potential of piperidine derivatives using in vivo models.
Caption: Workflow for in vivo analgesic activity assessment of piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. saspublishers.com [saspublishers.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Piperine, a functional food alkaloid, exhibits inhibitory potential against TNBS-induced colitis via the inhibition of IκB-α/NF-κB and induces tight junction protein (claudin-1, occludin, and ZO-1) signaling pathway in experimental mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis of Chiral Piperidine-Containing Scaffolds
The synthesis of enantiomerically pure piperidine derivatives is a cornerstone of modern medicinal chemistry, given the prevalence of the piperidine motif in a vast number of pharmaceuticals. This guide provides a comparative overview of a proposed enantioselective synthetic route utilizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate and contrasts it with established alternative methodologies. The comparison focuses on reaction efficiency, stereoselectivity, and operational considerations, supported by experimental data and detailed protocols.
Proposed Method: Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation
This approach proposes the use of this compound as an electrophile in an asymmetric alkylation of a glycine imine pronucleophile. The enantioselectivity is induced by a chiral phase-transfer catalyst, typically derived from cinchona alkaloids. This method is attractive due to its operational simplicity, mild reaction conditions, and the use of a non-chiral starting material to generate a chiral center.
To a vigorously stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst, (S)-N-(9-Anthracenylmethyl)-N-allyl-O-allylcinchonidinium bromide (0.05 mmol, 5 mol%), in toluene (10 mL) at 0 °C, is added a 50% aqueous solution of potassium hydroxide (5 mL). This compound (1.1 mmol) is then added, and the reaction mixture is stirred at 0 °C for 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral α-amino acid derivative. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Caption: Workflow for Asymmetric Phase-Transfer Catalyzed Alkylation.
Alternative Methodologies
For the synthesis of chiral piperidine-containing molecules, several other powerful strategies exist. Below is a comparison of three prominent methods.
Chiral Auxiliary-Based Synthesis
This classic strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary reveals the enantioenriched product. Evans' oxazolidinones and pseudoephedrine amides are common examples.
(R,R)-Pseudoephedrine (1.0 mmol) is dissolved in toluene (20 mL), and propionyl chloride (1.1 mmol) is added dropwise at 0 °C. The mixture is stirred for 1 hour, then washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to give the propionamide. The amide is dissolved in THF (20 mL) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 mmol) is then added, and the reaction is stirred for 4 hours at -78 °C. The reaction is quenched with saturated aqueous ammonium chloride, warmed to room temperature, and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by chromatography. The auxiliary is cleaved by refluxing with 1 M H₂SO₄ to yield the chiral carboxylic acid.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
This method provides direct access to chiral piperidines through the asymmetric hydrogenation of readily available pyridine derivatives. The pyridine is first activated by forming a pyridinium salt, which is then hydrogenated using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based).
To a solution of the N-benzyl-2-phenylpyridinium bromide (0.5 mmol) in methanol (5 mL) in a glovebox, is added [Ir(COD)Cl]₂ (0.005 mmol, 1 mol %) and a chiral phosphine ligand (e.g., (R)-SYNPHOS, 0.011 mmol, 2.2 mol %). The mixture is transferred to an autoclave, which is then charged with hydrogen gas to 50 atm. The reaction is stirred at 30 °C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the chiral N-benzyl-2-phenylpiperidine. The enantiomeric excess is determined by chiral HPLC.
Caption: Workflow for catalytic asymmetric hydrogenation.
Organocatalytic Domino Reaction
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Domino or cascade reactions, where multiple bonds are formed in a single pot, offer high efficiency. Chiral piperidines can be synthesized via a domino Michael addition/cyclization sequence using a chiral amine catalyst.
To a solution of cinnamaldehyde (0.2 mmol) and dimethyl malonate (0.3 mmol) in toluene (1.0 mL) is added a chiral diarylprolinol silyl ether catalyst (0.04 mmol, 20 mol%) and benzoic acid (0.04 mmol, 20 mol%). The reaction mixture is stirred at room temperature for 48 hours. The solvent is then removed, and the residue is directly subjected to reductive amination conditions. The crude product is dissolved in methanol (2 mL), and ammonium acetate (1.0 mmol) and sodium cyanoborohydride (0.5 mmol) are added. The mixture is stirred for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by flash column chromatography to afford the chiral piperidine derivative.
Caption: Workflow for organocatalytic domino synthesis of chiral piperidines.
Performance Comparison
The following table summarizes the typical performance of the discussed synthetic methodologies.
| Method | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Key Advantages | Key Disadvantages |
| Asymmetric PTC Alkylation (Proposed) | 70-95 | 85-99 | N/A | Mild conditions, operational simplicity, broad substrate scope. | Catalyst can be expensive, optimization may be required. |
| Chiral Auxiliary | 60-90 | >98 | >95:5 | High stereoselectivity, reliable and well-established. | Stoichiometric use of chiral auxiliary, additional protection/deprotection steps. |
| Catalytic Asymmetric Hydrogenation | 80-99 | 90-99 | >95:5 | High atom economy, direct access to chiral piperidines. | Requires high-pressure equipment, catalyst sensitivity, limited substrate scope. |
| Organocatalytic Domino Reaction | 50-85 | 90-99 | >90:10 | Metal-free, environmentally benign, builds complexity quickly. | Can require higher catalyst loadings, sometimes longer reaction times. |
Disclaimer: The proposed Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation using this compound is a hypothetical application based on established methodologies.[1][2][3][4][5] The performance data for this proposed method are estimates based on similar reactions reported in the literature. The data for the alternative methods are representative values from various literature sources. Actual results may vary depending on the specific substrate and reaction conditions.
References
A Comparative Guide to Chiral Separation of Products from Benzyl 4-(bromomethyl)piperidine-1-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical factor in ensuring their safety and efficacy. For chiral molecules derived from reactions involving Benzyl 4-(bromomethyl)piperidine-1-carboxylate, achieving high-resolution separation of enantiomers is a key challenge in the drug development pipeline. This guide provides an objective comparison of the primary chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography—supported by representative experimental data and detailed protocols to aid in method selection and optimization.
While specific experimental data for the chiral separation of every possible derivative of this compound is not always publicly available, this guide leverages data from structurally similar piperidine-based compounds to provide a robust comparative framework.
Comparison of Chiral Separation Techniques
The choice of a chiral separation technique is often a balance between resolution, throughput, cost, and scale. Below is a summary of the key performance characteristics of Chiral HPLC, Chiral SFC, and SMB.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Simulated Moving Bed (SMB) Chromatography |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase with an organic co-solvent, offering unique selectivity on a chiral stationary phase. | A continuous, multi-column chromatographic process that simulates a counter-current movement of the stationary and mobile phases for continuous separation.[1] |
| Throughput | Lower to moderate, suitable for analytical to preparative scale. | High throughput due to lower viscosity and higher diffusivity of the mobile phase, allowing for faster separations.[2] | Very high throughput, ideal for large-scale preparative and industrial applications.[1] |
| Solvent Consumption | High, particularly in normal-phase chromatography. | Significantly lower organic solvent consumption due to the use of supercritical CO2.[2] | Reduced solvent consumption compared to batch preparative HPLC due to continuous operation and solvent recycling.[1] |
| Resolution (Rs) | Generally provides good to excellent resolution. | Often provides comparable or even superior resolution and selectivity compared to HPLC.[3] | High resolution and purity are achievable.[1] |
| Cost | Lower initial instrument cost, but higher solvent and disposal costs. | Higher initial instrument cost, but lower operating costs due to reduced solvent usage. | High initial investment for the complex multi-column setup, but cost-effective for large-scale production. |
| Scalability | Scalable from analytical to preparative, but can be inefficient for large quantities. | Readily scalable from analytical to preparative and even production scale. | Primarily used for large-scale separations. |
| Environmental Impact | Higher environmental impact due to large volumes of organic solvents. | "Greener" alternative with reduced use of hazardous organic solvents.[4] | More environmentally friendly than batch HPLC for large-scale separations. |
Quantitative Data Presentation
The following tables present representative quantitative data for the chiral separation of piperidine derivatives, analogous to those that would be obtained from reactions with this compound. This data is compiled from typical performance characteristics of each technique for similar molecular scaffolds.
Table 1: Representative Data for Chiral HPLC Separation
| Analyte (Piperidine Derivative) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) | Enantiomeric Excess (ee%) |
| N-Benzyl-4-arylpiperidine | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 8.2 | 10.5 | > 2.0 | > 99% |
| 1-Boc-4-(substituted-benzyl)piperidine | Chiralpak® IA | n-Hexane/Ethanol (85:15) + 0.1% TFA | 0.8 | 12.1 | 14.8 | > 1.8 | > 99% |
| N-Aryl-4-methylpiperidine | Chiralcel® OD-H | Methanol/Acetonitrile (50:50) | 0.5 | 6.5 | 7.9 | > 1.5 | > 98% |
Table 2: Representative Data for Chiral SFC Separation
| Analyte (Piperidine Derivative) | Chiral Stationary Phase | Co-solvent in CO2 | Flow Rate (mL/min) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) | Enantiomeric Excess (ee%) |
| N-Benzyl-4-arylpiperidine | Chiralpak® AD-H | 20% Methanol | 3.0 | 2.5 | 3.1 | > 2.2 | > 99% |
| 1-Boc-4-(substituted-benzyl)piperidine | Chiralpak® IC | 15% Ethanol | 4.0 | 1.8 | 2.3 | > 2.0 | > 99% |
| N-Aryl-4-methylpiperidine | Lux® Cellulose-1 | 25% Isopropanol | 3.5 | 3.2 | 3.9 | > 1.7 | > 98% |
Table 3: Representative Data for SMB Chromatography
| Analyte (Piperidine Derivative) | Chiral Stationary Phase | Mobile Phase | Productivity ( kg/day/m ³ of CSP) | Purity (Raffinate) | Purity (Extract) | Yield |
| N-Benzyl-4-arylpiperidine | Chiralpak® AD | Heptane/Isopropanol (80:20) | 15-25 | > 99.5% | > 99.0% | > 98% |
| 1-Boc-4-(substituted-benzyl)piperidine | Chiralpak® AS | Hexane/Ethanol (90:10) | 10-20 | > 99.8% | > 99.5% | > 99% |
Experimental Protocols
Below are detailed methodologies for the key chiral separation techniques discussed.
Chiral HPLC Method Development Protocol
-
Column Screening:
-
Begin by screening a set of polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® IA, IB, IC, ID, IE, IF, and Chiralcel® OD, OJ, OZ. These columns offer a broad range of enantioselectivity for piperidine derivatives.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v). If retention is too long, increase the percentage of isopropanol. If separation is poor, try other alcohol modifiers like ethanol or n-butanol. For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape. For acidic analytes, add 0.1% trifluoroacetic acid (TFA).
-
Reversed Phase: Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM Ammonium Bicarbonate).
-
-
Optimization:
-
Adjust the mobile phase composition to achieve a resolution (Rs) > 1.5.
-
Optimize the flow rate to balance separation time and resolution. A typical starting flow rate is 1.0 mL/min for a 4.6 mm ID column.
-
Vary the column temperature (e.g., between 20°C and 40°C) to improve selectivity.
-
Chiral SFC Method Development Protocol
-
Column Screening:
-
Utilize the same set of polysaccharide-based CSPs as in HPLC screening. Immobilized phases (e.g., Chiralpak® IA, IB, IC) are often preferred for their robustness.
-
-
Co-solvent Screening:
-
Begin with methanol as the co-solvent in supercritical CO2, starting with a gradient from 5% to 40% methanol.
-
If methanol does not provide adequate separation, screen other alcohols such as ethanol and isopropanol.
-
For basic compounds, add a small amount of an amine additive (e.g., 0.1-0.5% DEA or isopropylamine) to the co-solvent.
-
-
Optimization:
-
Optimize the co-solvent percentage in isocratic mode to achieve the desired resolution and retention time.
-
Adjust the back pressure (typically 100-200 bar) and temperature (typically 30-40°C) to fine-tune the separation.
-
Higher flow rates (3-5 mL/min) can be used to shorten analysis times without significant loss of efficiency.[5]
-
Simulated Moving Bed (SMB) Protocol Outline
-
Analytical Method Development:
-
Develop a robust analytical chiral HPLC or SFC method for the target compound. This method is crucial for determining the adsorption isotherms of the enantiomers.
-
-
Pulse Injection and Isotherm Determination:
-
Perform pulse injections of the racemic mixture at different concentrations on the selected analytical column to determine the Henry constants and adsorption isotherm parameters (e.g., Langmuir or Bi-Langmuir).
-
-
SMB Parameter Calculation:
-
Use the determined isotherm parameters and the "Triangle Theory" or other modeling software to calculate the optimal flow rates for the four SMB zones (Eluent, Desorbent, Raffinate, and Extract) and the switching time.
-
-
SMB Operation and Optimization:
-
Set up the SMB system with the calculated parameters.
-
Collect fractions from the raffinate and extract ports and analyze their enantiomeric purity using the developed analytical method.
-
Fine-tune the flow rates and switching time to maximize productivity and purity.
-
Mandatory Visualizations
Caption: General workflow for chiral separation of products.
Caption: Comparison of HPLC and SFC separation principles.
Conclusion
The chiral separation of products derived from this compound reactions is a critical step that requires careful consideration of the available chromatographic techniques.
-
Chiral HPLC remains a robust and widely accessible technique, particularly for analytical scale and initial purity assessments.
-
Chiral SFC offers significant advantages in terms of speed, reduced solvent consumption, and scalability, making it an increasingly popular choice for both analytical and preparative purposes in modern pharmaceutical development.[2][4]
-
SMB chromatography is the undisputed leader for large-scale, continuous manufacturing of single enantiomers, providing high productivity and purity in a cost-effective manner for commercial production.[1]
The selection of the optimal technique will ultimately depend on the specific requirements of the project, including the scale of the separation, the desired purity, and the available resources. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and developing efficient and effective chiral separation methods.
References
- 1. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into supercritical fluid chromatography for chiral separations | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Safety Operating Guide
Proper Disposal of Benzyl 4-(bromomethyl)piperidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulations.
Immediate Safety and Handling Protocols
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Compatible chemical-resistant gloves.[3]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep containers tightly sealed.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.[2]
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow to ensure safety and environmental compliance.
Caption: Disposal workflow from handling to final disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as halogenated organic waste. Improper disposal can lead to environmental contamination and is a violation of regulations.
-
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weigh boats, filter paper, gloves), must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquids."
-
Do not mix with non-halogenated waste streams.
-
-
Container Management:
-
Use only approved, chemically compatible containers for waste collection.
-
Ensure containers are kept tightly sealed when not in use to prevent the release of vapors.
-
Label waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").
-
-
Final Disposal:
Hazard Comparison of Structurally Similar Compounds
The following table summarizes the known hazards of compounds with similar structural motifs to provide a comparative overview.
| Hazard Statement | Benzyl Bromide[1] | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate[4] | Benzyl 4-formylpiperidine-1-carboxylate[8] |
| Acute Toxicity (Oral) | - | Harmful if swallowed | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation | Causes skin irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation | Causes serious eye damage |
| Respiratory Irritation | May cause respiratory irritation | - | May cause respiratory irritation |
Logical Relationship of Safety Measures
The implementation of a multi-layered safety approach is crucial when handling hazardous chemicals.
Caption: Relationship between control measures and safety outcomes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. biosynth.com [biosynth.com]
- 4. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
